Orlistat-d3
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m0/s1/i3D3/t23?,24-,25-,26-,27- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-HDVRVJOHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O[C@@H](CCCCCCCCCCC)C[C@H]1[C@@H](C(=O)O1)CCCCCC)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Purification of Orlistat-d3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide on the synthesis and purification of Orlistat-d3, a deuterated analog of the lipase inhibitor Orlistat. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the chemical processes involved in preparing this isotopically labeled compound for research purposes. The guide outlines a plausible synthetic route, detailed experimental protocols for synthesis and purification, and methods for analytical characterization.
Introduction
Orlistat is a potent inhibitor of gastric and pancreatic lipases and is widely used in the management of obesity.[1] Isotopically labeled analogs of pharmaceutical compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry. The introduction of deuterium atoms provides a distinct mass shift without significantly altering the molecule's chemical properties, allowing for sensitive and accurate quantification in complex biological matrices.
This guide focuses on a common and practical approach to the synthesis of this compound, which involves the coupling of a deuterated N-formyl-L-leucine precursor with the non-deuterated β-lactone core of the Orlistat molecule.
Synthesis of this compound
The synthesis of this compound is analogous to the final step in the total synthesis of Orlistat, which involves the esterification of the secondary alcohol of the β-lactone intermediate with N-formyl-L-leucine. In this case, a deuterated version of N-formyl-L-leucine is utilized.
Synthetic Pathway
The proposed synthetic pathway for this compound is a coupling reaction between N-formyl-L-leucine-d3 and (3S,4S)-3-hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of Orlistat.
Materials:
-
N-formyl-L-leucine-d3
-
(3S,4S)-3-hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one
-
Pivaloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Formic acid
-
Water
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Mixed Anhydride: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-formyl-L-leucine-d3 (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. Cool the solution to -10 °C. To this solution, add pivaloyl chloride (1.05 eq) dropwise, maintaining the temperature between -10 °C and -5 °C. Stir the reaction mixture at this temperature for 1-2 hours to ensure the complete formation of the pivaloyl formic anhydride.
-
Coupling Reaction: In a separate flask, dissolve (3S,4S)-3-hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one (1.2 eq) in anhydrous dichloromethane. Add this solution to the pre-formed mixed anhydride solution at -10 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting materials, coupling reagents, and any side products. Two common methods for the purification of Orlistat are recrystallization and preparative high-performance liquid chromatography (HPLC).
Purification Workflow
Caption: Purification workflow for this compound.
Experimental Protocol: Recrystallization
Recrystallization from a non-polar solvent is a cost-effective method for purifying Orlistat.
Materials:
-
Crude this compound
-
n-Hexane or n-Heptane
Procedure:
-
Dissolve the crude this compound in a minimal amount of n-hexane at an elevated temperature (e.g., 40-50 °C).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or refrigerator (0-5 °C) to induce crystallization.
-
Collect the crystalline solid by vacuum filtration and wash with a small amount of cold n-hexane.
-
Dry the purified this compound under vacuum to remove residual solvent. A patent for Orlistat suggests that dissolving the crude product in n-hexane and cooling to 0 to 5°C can yield a product with high purity.[2]
Experimental Protocol: Preparative HPLC
For higher purity requirements, preparative reverse-phase HPLC is the method of choice. This method is effective in separating Orlistat from its impurities.[3]
Instrumentation and Conditions:
-
Column: C8 or C18 preparative column (e.g., 250 x 21.2 mm, 10 µm).
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used. For instance, a mobile phase of methanol/water (85:15, v/v) has been reported for the purification of Orlistat.[3]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 10-50 mL/min.
-
Detection: UV at 210 nm.
Procedure:
-
Dissolve the crude this compound in a suitable solvent, such as methanol or acetonitrile.
-
Filter the solution to remove any particulate matter.
-
Inject the sample onto the preparative HPLC system.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. Studies have shown that preparative RP-HPLC can yield Orlistat with a purity of up to 99.8%.[3]
Data Presentation
The following tables summarize expected quantitative data for the synthesis and purification of this compound, based on typical yields and purities reported for unlabeled Orlistat.
| Parameter | Expected Value | Reference |
| Synthesis | ||
| Reaction Yield (Crude) | 70-90% | Based on analogous Orlistat syntheses |
| Purification | ||
| Purity after Recrystallization | >98% | [2] |
| Purity after Preparative HPLC | >99.5% | [3][4] |
| Analytical Data | Expected Values for this compound |
| Mass Spectrometry | |
| Molecular Weight | 498.76 g/mol |
| [M+H]⁺ | m/z ≈ 500.4 |
| NMR Spectroscopy | |
| ¹H NMR | Similar to Orlistat, with the absence of the N-formyl proton signal and altered splitting patterns for adjacent protons. |
| ¹³C NMR | Similar to Orlistat, with potential slight isotopic shifts for carbons near the deuterium label. |
Analytical Characterization
To confirm the identity, purity, and isotopic enrichment of the synthesized this compound, a combination of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A C18 column with a mobile phase of acetonitrile and water is commonly used for the analysis of Orlistat.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound and to determine the degree of deuterium incorporation. The expected molecular weight for this compound is approximately 498.76 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. In the ¹H NMR spectrum of this compound, the signal corresponding to the N-formyl proton will be absent, providing direct evidence of successful deuteration.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound for research applications. By following the outlined experimental protocols and utilizing the suggested analytical methods, researchers can confidently prepare and characterize this valuable isotopically labeled compound. The provided data and workflows are intended to serve as a practical resource for scientists engaged in drug metabolism research and other fields requiring high-purity deuterated standards.
References
- 1. (S,S,S,S)-Orlistat ;N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester - Opulent Pharma [opulentpharma.com]
- 2. ijpsr.info [ijpsr.info]
- 3. researchgate.net [researchgate.net]
- 4. CN102558103B - Method for separating and purifying Orlistat - Google Patents [patents.google.com]
- 5. chromatographytoday.com [chromatographytoday.com]
An In-depth Technical Guide to the Physicochemical Properties of Orlistat-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Orlistat-d3, a deuterated isotopologue of the lipase inhibitor Orlistat. This document is intended to serve as a vital resource for researchers engaged in drug metabolism studies, pharmacokinetic analysis, and the development of analytical methodologies. This compound is primarily utilized as an internal standard for the precise quantification of Orlistat in biological matrices by mass spectrometry. Understanding its fundamental properties is crucial for its effective application.
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of this compound in comparison to its non-deuterated counterpart, Orlistat. This comparative data is essential for understanding the subtle yet significant impact of isotopic substitution.
Table 1: Molecular and Physical Properties
| Property | This compound | Orlistat |
| Molecular Formula | C₂₉H₅₀D₃NO₅ | C₂₉H₅₃NO₅ |
| Molecular Weight | 498.8 g/mol | 495.7 g/mol |
| Physical Form | Solid | White to off-white crystalline powder |
| Melting Point | Not specified | 40-51.6 °C |
Note: The melting point for this compound is not readily published. However, deuterium incorporation can sometimes lead to a slight decrease in the melting point compared to the non-deuterated analog.
Table 2: Solubility and Dissociation Properties
| Property | This compound | Orlistat |
| Solubility in Water | Not specified | Practically insoluble (0.49 ± 0.12 µg/mL) |
| Solubility in Organic Solvents | Slightly soluble in Chloroform and Methanol | Freely soluble in Chloroform; Very soluble in Methanol and Ethanol |
| pKa | Not specified | No pKa within the physiological pH range |
Note: Orlistat's lack of a pKa in the physiological range indicates it does not ionize under typical biological conditions.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of physicochemical data. The following sections describe standard protocols for determining key properties like solubility and pKa, which are applicable to this compound.
Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent system at a controlled temperature.
Materials:
-
This compound solid
-
Selected solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
Procedure:
-
Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the solvent. The excess solid ensures that a saturated solution is formed.
-
Equilibration: The vials are sealed and placed in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). They are agitated for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, the suspension is allowed to stand, followed by centrifugation at high speed to pellet the undissolved solid.
-
Sampling: A clear aliquot of the supernatant is carefully removed without disturbing the solid pellet.
-
Quantification: The concentration of this compound in the supernatant is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve is prepared using standard solutions of known this compound concentrations to ensure accurate quantification.
-
Confirmation: The solid phase remaining after the experiment should be analyzed (e.g., by DSC or PXRD) to confirm that no phase transformation or degradation has occurred during the experiment.
Determination of pKa (Potentiometric Titration)
While Orlistat has no pKa in the physiological range, this protocol describes the standard method for determining the acid dissociation constant for compounds that do ionize.
Objective: To measure the pKa of a compound by monitoring pH changes during titration with an acid or base.
Materials:
-
This compound
-
Calibrated pH meter with an electrode
-
Automated titrator or burette
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)
-
Co-solvent (e.g., methanol or DMSO) for poorly soluble compounds
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: A precise amount of this compound is dissolved in a mixture of water and a co-solvent (if necessary to achieve sufficient initial solubility).
-
Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. The pH electrode is immersed in the solution, which is continuously stirred.
-
Titration: The solution is titrated with a standardized titrant (acid or base). The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a monoprotic acid, the pKa is the pH at which 50% of the compound is ionized (the half-equivalence point).
-
Co-solvent Correction: If a co-solvent is used, the apparent pKa measured must be corrected to obtain the aqueous pKa value using established methods like the Yasuda-Shedlovsky extrapolation.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and mechanisms relevant to the study of this compound.
Logical Workflow for Physicochemical Characterization
This diagram outlines the systematic process for characterizing the fundamental physicochemical properties of a deuterated active pharmaceutical ingredient (API) like this compound.
Caption: Physicochemical characterization workflow for this compound.
Mechanism of Action: Lipase Inhibition
This diagram illustrates the established mechanism of action for Orlistat, which is directly applicable to this compound. Orlistat acts as a potent inhibitor of gastrointestinal lipases.
Caption: Orlistat inhibits lipases, preventing fat digestion and absorption.
Orlistat-d3: A Technical Guide to Isotopic Enrichment and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment and stability of Orlistat-d3, a deuterated analog of the widely used anti-obesity medication Orlistat. This document is intended to serve as a valuable resource for professionals in drug development and research, offering detailed experimental protocols, data summaries, and visual representations of key processes.
Introduction to this compound
This compound is a stable isotope-labeled version of Orlistat, in which three hydrogen atoms have been replaced with deuterium.[1] Stable isotope labeling is a critical tool in drug development, primarily used for quantitative analysis in pharmacokinetic and metabolic studies.[2] The incorporation of deuterium can potentially influence the metabolic profile of a drug, a concept that has garnered significant attention in pharmaceutical research.[2]
Orlistat itself is a potent inhibitor of gastric and pancreatic lipases, enzymes responsible for the breakdown of dietary triglycerides.[3][4] By inhibiting these lipases, Orlistat prevents the absorption of approximately 30% of dietary fat, leading to a caloric deficit and subsequent weight loss.[5][6] It is the saturated derivative of lipstatin, a natural lipase inhibitor, but was chosen for development due to its greater stability.[3]
Isotopic Enrichment of this compound
The isotopic enrichment of a deuterated compound is a critical parameter, defining the percentage of molecules in which the intended hydrogen atoms have been replaced by deuterium. This is a key indicator of the quality and suitability of the labeled compound for use as an internal standard in quantitative bioanalysis.
Quantitative Data on Isotopic Enrichment
Direct, publicly available certificates of analysis with detailed isotopic distribution for commercial this compound are limited. However, suppliers of this compound specify the purity of their deuterated forms.
| Parameter | Specification | Source |
| Purity of Deuterated Forms | 99%+ (d1-d3) | [7] |
Note: This specification indicates that over 99% of the Orlistat molecules are deuterated to some extent (containing one, two, or three deuterium atoms), but it does not provide the specific percentage of the d3 species.
Experimental Protocol for Determining Isotopic Enrichment
The precise isotopic enrichment and distribution can be determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
2.2.1. Mass Spectrometry Method
A general method for determining the isotopic enrichment of labeled molecules by mass spectrometry involves comparing the experimental isotope distribution with theoretical distributions.[8]
Objective: To determine the isotopic enrichment of this compound.
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Analysis of Unlabeled Orlistat:
-
Prepare a solution of unlabeled Orlistat of known concentration.
-
Inject the solution into the mass spectrometer and acquire the mass spectrum.
-
Determine the natural isotopic distribution of the M+0, M+1, M+2, etc., peaks for the molecular ion of Orlistat.
-
-
Analysis of this compound:
-
Prepare a solution of this compound of a similar concentration.
-
Inject the solution into the mass spectrometer and acquire the mass spectrum of the molecular ion region.
-
-
Data Analysis:
-
Correct the measured isotope distribution of this compound for the natural isotopic abundance of all elements in the molecule.
-
Compare the corrected experimental isotope distribution to theoretical distributions calculated for a range of possible isotopic enrichments (e.g., from 95% to 99.9%).
-
The isotopic enrichment is determined by finding the theoretical distribution that best fits the experimental data.[8]
-
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Method
Quantitative NMR (qNMR) can also be used to determine the level of deuterium incorporation.
Objective: To determine the percentage of deuterium incorporation at specific sites in this compound.
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
¹H-NMR Analysis:
-
Accurately weigh a sample of this compound and a suitable internal standard with a known concentration.
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).
-
Acquire a quantitative ¹H-NMR spectrum.
-
Integrate the signal of a proton in the unlabeled Orlistat that corresponds to a deuterated position in this compound and compare it to the integral of a signal from a non-deuterated position and the internal standard. The reduction in the integral of the target signal is indicative of the level of deuteration.
-
-
²H-NMR Analysis:
-
Dissolve a known amount of this compound in a non-deuterated solvent.
-
Acquire a quantitative ²H-NMR spectrum.
-
The presence and integration of signals in the ²H spectrum directly confirm the locations and relative amounts of deuterium incorporation.[9]
-
Stability of this compound
The stability of a drug substance is a critical quality attribute. While specific stability studies on this compound are not extensively published, the stability of Orlistat has been thoroughly investigated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The deuteration in this compound is not expected to significantly alter its chemical stability, as the C-D bond is generally stronger than the C-H bond, potentially leading to a slight increase in stability (a kinetic isotope effect). The degradation pathways are expected to be identical to those of unlabeled Orlistat.
Summary of Forced Degradation Studies of Orlistat
Forced degradation studies help to identify potential degradation products and establish the intrinsic stability of a drug molecule.
| Stress Condition | Conditions | Observations |
| Acidic Hydrolysis | 2 M HCl in methanol/water (80:20) refluxed for 30 min | Significant degradation (~95%)[5] |
| Alkaline Hydrolysis | 2 M NaOH in methanol/water (80:20) refluxed for 30 min | Significant degradation (~48%)[5] |
| Neutral Hydrolysis | Methanol/water (80:20) refluxed for 3 h | Moderate degradation (~60%)[5] |
| Oxidative Degradation | 3% H₂O₂ in methanol (80:20) refluxed for 30 min | Relatively stable, with ~23% degradation[5] |
| Photolytic Degradation | Exposure of solution in methanol/water (80:20) to light | Significant degradation (~48%)[5] |
| Thermal Degradation | Dry heat | Stable[5] |
Experimental Protocol for Forced Degradation Studies
The following protocol, adapted from studies on Orlistat, can be applied to assess the stability of this compound.[5]
Objective: To evaluate the stability of this compound under various stress conditions.
Instrumentation: HPLC with UV or MS detector, pH meter, calibrated oven, photostability chamber.
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
-
Acidic Degradation:
-
Mix the stock solution with an equal volume of 2 M HCl.
-
Reflux the solution for 30 minutes.
-
Cool, neutralize with 2 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.
-
-
Alkaline Degradation:
-
Mix the stock solution with an equal volume of 2 M NaOH.
-
Reflux the solution for 30 minutes.
-
Cool, neutralize with 2 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% H₂O₂.
-
Reflux for 30 minutes.
-
Cool and dilute with mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in methanol/water to light in a photostability chamber.
-
Take samples at various time points for analysis.
-
-
Thermal Degradation:
-
Keep the solid this compound powder in an oven at a controlled temperature (e.g., 70°C) for a specified period.
-
Dissolve the stressed powder in mobile phase for analysis.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method to separate the parent drug from any degradation products.
-
Quantify the amount of remaining this compound and any major degradants.
-
Visualizations
Mechanism of Action of Orlistat
The following diagram illustrates the mechanism of action of Orlistat in inhibiting the digestion of dietary fats.
References
- 1. clinivex.com [clinivex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. STABILITY INDICATING ASSAY OF ORLISTAT AND ITS DEGRADATION PRODUCTS BY HPLC | Semantic Scholar [semanticscholar.org]
- 4. polybluechem.com [polybluechem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. clinivex.com [clinivex.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Orlistat vs. Orlistat-d3: A Comparative Analysis of Molecular Structure
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed comparative analysis of the molecular structures of Orlistat and its deuterated isotopologue, Orlistat-d3. It is intended for researchers, scientists, and drug development professionals who utilize these compounds in their work, particularly in areas requiring internal standards for quantitative analysis. This document outlines the core structural differences, presents key physicochemical data in a comparative format, and describes general synthetic approaches.
Introduction to Orlistat
Orlistat is a potent inhibitor of gastric and pancreatic lipases, enzymes responsible for the breakdown of dietary triglycerides. By forming a covalent bond with the active serine residue of these lipases, Orlistat prevents the hydrolysis of fats into absorbable free fatty acids and monoglycerides. This mechanism of action reduces the absorption of dietary fat by approximately 30%, making it an effective therapeutic agent for obesity management when used in conjunction with a reduced-calorie diet. Chemically, Orlistat is the saturated derivative of a natural product called lipstatin, which is isolated from the bacterium Streptomyces toxytricini. It is a single diastereomeric molecule with four chiral centers.
Comparative Molecular Structure: Orlistat vs. This compound
The fundamental difference between Orlistat and this compound lies in the isotopic substitution of hydrogen with deuterium. This compound is a deuterated analog of Orlistat, specifically designed for use as an internal standard in mass spectrometry-based bioanalytical assays.
-
Orlistat: The standard, non-deuterated molecule. Its chemical structure is (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S, 3S)-3-hexyl-4-oxo-2 oxetanyl] methyl]-dodecyl ester.
-
This compound: In this isotopologue, three hydrogen atoms on the terminal methyl group of the N-formyl-L-leucine moiety have been replaced by three deuterium atoms. Its formal chemical name is N-formyl-L-leucine-5,5,5-d3, (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester.
This specific isotopic labeling minimally alters the compound's chemical properties but increases its molecular weight by approximately 3 Daltons. This mass shift is crucial for its function as an internal standard, allowing it to be distinguished from the non-labeled Orlistat in a sample during mass spectrometric analysis, while ensuring it co-elutes and ionizes similarly to the analyte of interest.
Physicochemical Data Comparison
The following table summarizes the key quantitative data for Orlistat and this compound for easy comparison.
| Property | Orlistat | This compound |
| Molecular Formula | C₂₉H₅₃NO₅ | C₂₉H₅₀D₃NO₅ |
| Molecular Weight | 495.7 g/mol | 498.8 g/mol |
| Exact Mass | 495.3924 g/mol | Not explicitly available |
| Appearance | White to off-white crystalline powder | Solid |
| Melting Point | ~51.6 °C | Not available |
| Solubility | Practically insoluble in water; freely soluble in chloroform; very soluble in methanol and ethanol. | Slightly soluble in chloroform and methanol. |
Experimental Protocols: Synthetic Methodologies
The synthesis of Orlistat is a complex, multi-step process that has been approached through various strategies. While specific, detailed protocols for the synthesis of this compound are proprietary, the general methodology would follow established routes for Orlistat, incorporating a deuterated starting material.
A key strategy employed in the synthesis of Orlistat and its derivatives is the tandem Mukaiyama aldol-lactonization (TMAL) process . This method is effective for creating the central β-lactone ring with high diastereoselectivity and allows for versatile modifications of the side chains.
A generalized workflow for Orlistat synthesis can be conceptualized as follows:
-
Preparation of Key Intermediates: The synthesis typically involves the preparation of two key fragments: the β-lactone core containing the hexyl side chain and the N-formyl-L-leucine dodecyl ester side chain.
-
Chiral Synthesis: Chiral auxiliaries, such as Evans auxiliaries, are often used to control the stereochemistry during the formation of the aldol adduct, which is a precursor to the β-lactone ring.
-
Coupling and Deprotection: The fragments are coupled, often involving esterification. Subsequent deprotection steps are then carried out to yield the final Orlistat molecule.
For the synthesis of this compound, a deuterated version of an L-leucine precursor, specifically L-leucine-5,5,5-d3, would be introduced at the appropriate step in the synthetic pathway to be incorporated into the final molecule.
Visualization of Molecular Structures
The following diagram illustrates the structural similarity and the specific point of isotopic labeling that differentiates Orlistat from this compound.
Caption: Molecular structures of Orlistat and its deuterated analog, this compound.
Orlistat-d3: A Technical Overview of its Chemical Identity and Application
For researchers, scientists, and professionals in drug development, Orlistat-d3 serves as a crucial internal standard for the quantitative analysis of its non-deuterated counterpart, Orlistat. This guide provides an in-depth look at the chemical identifiers of this compound, alongside a logical framework for its application in metabolic research.
Chemical and Physical Properties
This compound, the deuterated form of the lipase inhibitor Orlistat, is distinguished by the substitution of three hydrogen atoms with deuterium. This isotopic labeling provides a distinct mass signature essential for its use in mass spectrometry-based analytical methods. The fundamental chemical identifiers of this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 1356930-46-5 | [1][2][3][4][5] |
| Synonyms | (–)-Tetrahydrolipstatin-d3, Orlistat-[d3] | [1][2] |
| IUPAC Name | N-formyl-L-leucine-5,5,5-d3, (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester | [1] |
| Chemical Formula | C29H50D3NO5 | [1][2][5] |
| Molecular Weight | 498.8 g/mol | [1][2][5] |
| Canonical SMILES | [2H]C([2H])([2H])C(C)C--INVALID-LINK--C(O--INVALID-LINK--C[C@@H]1OC([C@H]1CCCCCC)=O)=O | [1] |
Role in Drug Metabolism Studies
Orlistat is a potent inhibitor of gastric and pancreatic lipases, enzymes responsible for the breakdown of dietary fats.[6][7] By preventing the absorption of these fats, Orlistat is utilized as a therapeutic agent for obesity management.[7] In pharmacokinetic and metabolic studies, the accurate quantification of Orlistat in biological matrices is paramount. Due to its chemical similarity and distinct mass, this compound is the preferred internal standard for such analyses, ensuring precise and reliable measurements.
Caption: Relationship between Orlistat, this compound, and their application.
Experimental Protocols
The utilization of this compound as an internal standard is a common practice in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. While specific protocols are often proprietary or publication-specific, a general workflow can be outlined.
A typical experimental protocol for the quantification of Orlistat in a biological sample, such as plasma or serum, would involve the following key steps:
-
Sample Preparation: A known concentration of this compound is spiked into the biological sample. This is followed by protein precipitation and liquid-liquid or solid-phase extraction to isolate the analyte and the internal standard.
-
Chromatographic Separation: The extracted sample is injected into an LC or GC system. The chromatographic conditions (e.g., column type, mobile phase composition, and gradient) are optimized to achieve separation of Orlistat from other matrix components.
-
Mass Spectrometric Detection: The eluent from the chromatograph is introduced into a mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both Orlistat and this compound (Selected Reaction Monitoring or SRM).
-
Quantification: The peak area ratio of Orlistat to this compound is calculated. This ratio is then used to determine the concentration of Orlistat in the original sample by comparing it to a calibration curve prepared with known concentrations of Orlistat and a constant concentration of this compound.
This methodology, leveraging the unique properties of this compound, allows for the mitigation of variability in sample preparation and instrument response, leading to highly accurate and precise quantification of Orlistat.
References
- 1. caymanchem.com [caymanchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. clinivex.com [clinivex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Orlistat D3 | CAS No- 1356930-46-5 | Simson Pharma Limited [simsonpharma.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Orlistat | 96829-58-2 [chemicalbook.com]
Decoding the Orlistat-d3 Certificate of Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for Orlistat-d3, a deuterated internal standard crucial for pharmacokinetic and bioanalytical studies. Understanding the data presented in a CoA is paramount for ensuring the quality, accuracy, and reliability of research and drug development activities. This document will break down the key components of a typical this compound CoA, detail the experimental methodologies used for its characterization, and provide visual workflows for clarity.
Understanding the Certificate of Analysis
A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a reference standard like this compound, the CoA provides critical data on its identity, purity, and quality.[1] Researchers must meticulously review this document to ensure the material is suitable for their intended application.
Quantitative Data Summary
The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound. These values are representative and may vary slightly between different batches and suppliers.
Table 1: General Information and Physical Properties
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1356930-46-5 |
| Molecular Formula | C₂₉H₅₀D₃NO₅ |
| Molecular Weight | 498.77 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol |
Table 2: Purity and Impurity Profile
| Test | Method | Result | Specification |
| Purity (by HPLC) | HPLC-UV | 99.5% | ≥ 99.0% |
| Isotopic Purity (d3) | Mass Spectrometry | 99.2% | ≥ 99.0% |
| Total Impurities | HPLC-UV | 0.5% | ≤ 1.0% |
| Residual Solvents | GC-HS | Complies | Ph. Eur. |
| Water Content (Karl Fischer) | KF Titration | 0.2% | ≤ 0.5% |
Table 3: Identity Confirmation
| Test | Method | Result | Specification |
| ¹H-NMR | NMR Spectroscopy | Conforms to structure | Conforms to structure |
| Mass Spectrum | ESI-MS | Conforms to structure | Conforms to structure |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Purpose: To determine the purity of the this compound compound and to identify and quantify any impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: A gradient or isocratic mobile phase, typically consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid), is employed to achieve optimal separation.[2][3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength of 205 nm is often used.[3]
-
Sample Preparation: A known concentration of the this compound standard is dissolved in a suitable solvent (e.g., mobile phase or methanol) and injected into the HPLC system.[2]
-
Quantification: The purity is calculated by comparing the peak area of the main component (this compound) to the total peak area of all components in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Purpose: To confirm the molecular weight of this compound and to determine its isotopic purity.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique.[4]
-
Sample Introduction: The sample is introduced into the mass spectrometer, where it is ionized.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For this compound, the expected [M+H]⁺ ion would be around m/z 499.4. The parent ion for Orlistat is observed at m/z 496.4.[4][5]
-
Isotopic Purity Assessment: The relative intensities of the ions corresponding to the d0, d1, d2, and d3 species are measured to calculate the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Purpose: To confirm the chemical structure of this compound.
Methodology:
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation: The this compound sample is dissolved in a deuterated solvent, such as dimethylsulfoxide-d6 (DMSO-d6).[6][7]
-
Data Acquisition: A ¹H-NMR spectrum is acquired.
-
Interpretation: The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are analyzed to confirm that they are consistent with the known structure of Orlistat. A characteristic proton signal for Orlistat can be observed around 8.03 ppm.[6][7] The absence or significant reduction of the corresponding proton signal in the deuterated position confirms the isotopic labeling.
Visualizing Workflows and Logical Relationships
Diagrams can provide a clear and concise representation of complex processes. The following diagrams, created using the DOT language, illustrate a typical quality control workflow and a data interpretation pathway for this compound.
Caption: Quality Control testing workflow for an this compound batch.
Caption: Data interpretation flow for determining the final purity of this compound.
Conclusion
A thorough interpretation of the this compound Certificate of Analysis is a critical step in ensuring the integrity of scientific research and drug development. By carefully examining the quantitative data, understanding the underlying experimental protocols, and visualizing the quality control process, researchers can confidently use this essential internal standard in their studies. This guide provides the foundational knowledge for professionals to effectively evaluate and utilize this compound, ultimately contributing to the generation of high-quality, reproducible data.
References
- 1. abmole.com [abmole.com]
- 2. Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.info [ijpsr.info]
- 4. japsonline.com [japsonline.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Solubility Profile of Orlistat-d3 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Orlistat-d3 in various organic solvents. The data presented is primarily based on studies of Orlistat, the non-deuterated form of the compound. Given the isotopic nature of this compound, its solubility characteristics are expected to be nearly identical to those of Orlistat. This document compiles available quantitative data, outlines a general experimental protocol for solubility determination, and visualizes the compound's mechanism of action and a typical experimental workflow.
Core Data: Orlistat Solubility in Organic Solvents
The solubility of Orlistat has been reported in several common organic solvents. It is important to note that quantitative values from different sources show some variability, which may be attributed to differences in experimental conditions, such as temperature and the specific batch of the compound used.
Orlistat is described as being practically insoluble in water, freely soluble in chloroform, and very soluble in methanol and ethanol[1][2][3][4][5]. More specific quantitative data is summarized in the table below.
| Organic Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 99 | 199.7 | [6] |
| ~10 | - | [7] | |
| 19 | - | [8] | |
| Soluble to 100 mM | 100 | [9] | |
| Ethanol | 99 | 199.7 | [6] |
| ~20 | - | [7] | |
| Soluble to 100 mM | 100 | [9] | |
| Easily soluble | - | [8][10] | |
| Dimethylformamide (DMF) | ~20 | - | [7] |
| Chloroform | Soluble | - | [8][10] |
| Acetone | 50 mg/mL (Sample solution preparation) | - | [11] |
Note: The molecular weight of Orlistat is 495.73 g/mol [6]. This value is used for the conversion to mM where applicable. The molecular weight of this compound will be slightly higher due to the presence of deuterium atoms.
Experimental Protocols for Solubility Determination
A standardized experimental protocol for determining the solubility of a compound like this compound in an organic solvent typically involves the following steps. This generalized procedure is based on established methods for solubility assessment.
General Experimental Protocol:
-
Preparation of Saturated Solution:
-
An excess amount of the solute (this compound) is added to a known volume of the desired organic solvent in a sealed container.
-
The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached. This can range from several hours to days.
-
-
Separation of Undissolved Solute:
-
Once equilibrium is achieved, the undissolved solute is separated from the saturated solution. This is typically done by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Quantification of Solute Concentration:
-
The concentration of the dissolved this compound in the clear, filtered supernatant is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.
-
A calibration curve is generated using standard solutions of known this compound concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
The solubility is typically expressed in units of mass per volume (e.g., mg/mL) or molarity (e.g., mM).
-
Visualizations
Mechanism of Action: Orlistat as a Lipase Inhibitor
Orlistat functions as a potent inhibitor of gastric and pancreatic lipases, enzymes crucial for the digestion of dietary fats. By forming a covalent bond with the active site of these lipases, Orlistat renders them inactive. This prevents the breakdown of triglycerides into absorbable free fatty acids and monoglycerides, thereby reducing fat absorption from the gastrointestinal tract[1][3][4].
Caption: Mechanism of Action of Orlistat as a Lipase Inhibitor.
Experimental Workflow: Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound in an organic solvent.
Caption: General Experimental Workflow for Solubility Determination.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. WO2009039157A2 - Orlistat pharmaceutical formulations - Google Patents [patents.google.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Orlistat | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Orlistat CAS#: 96829-58-2 [m.chemicalbook.com]
- 9. Orlistat | Lipase Inhibitors: R&D Systems [rndsystems.com]
- 10. Orlistat | 96829-58-2 [chemicalbook.com]
- 11. uspnf.com [uspnf.com]
Methodological & Application
Application Note: High-Throughput Analysis of Orlistat in Human Plasma Using Orlistat-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Orlistat in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Orlistat-d3, is employed. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput pharmacokinetic studies in clinical and preclinical drug development.
Introduction
Orlistat is a potent inhibitor of gastric and pancreatic lipases, enzymes responsible for the breakdown of dietary triglycerides.[1][2][3] By preventing the absorption of these fats, Orlistat is an effective therapeutic agent for weight management in obese individuals.[1][3] Accurate quantification of Orlistat in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is essential to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the analytical results.
Experimental
Materials and Reagents
-
Orlistat reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and ethyl acetate
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant)
-
Purified water (18.2 MΩ·cm)
Instrumentation
-
Liquid Chromatograph (LC) system capable of delivering reproducible gradients
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
A summary of the liquid chromatography conditions is provided in the table below.
| Parameter | Condition |
| Column | Phenomenex-C18 (2.1 mm × 50 mm, 5 µm)[4] |
| Mobile Phase | Methanol:Acetonitrile:0.1% Formic Acid (65:20:15, v/v/v)[4] |
| Flow Rate | 0.80 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | < 5 minutes |
Mass Spectrometric Conditions
The mass spectrometer was operated in positive electrospray ionization mode. The optimal multiple reaction monitoring (MRM) transitions are listed below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Orlistat | 496.4 | 142.08[4] |
| This compound (IS) | 499.4 (projected) | 142.08 (projected) |
Note: While the provided search results mention Orlistat-d5 with a precursor ion of m/z 501.3 and product ion of m/z 147.07, for the purpose of this application note focusing on this compound, the precursor ion is projected to be m/z 499.4. The product ion would likely be the same as the non-deuterated form unless the deuterium atoms are on the fragmented portion.
Experimental Workflow
References
Application Note: Quantitative Analysis of Orlistat in Plasma by LC-MS/MS using Orlistat-d3 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Orlistat in human plasma. The method utilizes a stable isotope-labeled internal standard, Orlistat-d3 (analogous to Orlistat-d5 as cited), and a straightforward liquid-liquid extraction (LLE) procedure for sample preparation. The validated method demonstrates high precision, accuracy, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in clinical and research settings.
Introduction
Orlistat is a potent inhibitor of gastric and pancreatic lipases, which are essential for the digestion of dietary fats.[1][2][3] By preventing the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides, Orlistat reduces fat absorption by approximately 30%.[1][2][3] This mechanism of action makes it an effective therapeutic agent for obesity management when used in conjunction with a reduced-calorie diet.[2][3] Due to its minimal systemic absorption, plasma concentrations of Orlistat are typically low.[2] Therefore, a highly sensitive and specific analytical method is crucial for its accurate quantification in biological matrices. This document provides a detailed protocol for the analysis of Orlistat in plasma using LC-MS/MS with this compound as the internal standard (IS).
Experimental Protocols
Materials and Reagents
-
Orlistat reference standard (≥98% purity)
-
This compound internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and ethyl acetate
-
Formic acid (≥98%)
-
LC-MS grade water
-
Human plasma (with K2EDTA anticoagulant)
-
Polypropylene tubes (1.5 mL and 5 mL)
Instrumentation
A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, was used. Data acquisition and processing were managed by appropriate software.
Liquid Chromatography Conditions
Isocratic elution is employed to achieve consistent and rapid separation of Orlistat and its internal standard.
| Parameter | Condition |
| HPLC Column | Reversed-phase C18, 2.1 mm x 50 mm, 5 µm particle size[4] |
| Mobile Phase | Methanol, Acetonitrile, and 0.1% Formic Acid in water (65:20:15, v/v/v)[4] |
| Flow Rate | 0.80 mL/min[4] |
| Injection Volume | 10 µL |
| Autosampler Temp. | 10°C[4][5] |
| Run Time | < 3 minutes[6] |
Mass Spectrometry Conditions
The mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
| Parameter | Orlistat | This compound (IS) |
| Precursor Ion (m/z) | 496.4[4][7] | 501.3 (based on d5-IS)[4] |
| Product Ion (m/z) | 142.08[4] | 147.07 (based on d5-IS)[4] |
| Ionization Mode | ESI Positive[4] | ESI Positive[4] |
| Collision Energy (eV) | 25[4] | 25[4] |
| Source Temperature | 500°C[4] | 500°C[4] |
| Nebulizer Pressure | 25 psi[4] | 25 psi[4] |
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Orlistat and this compound (IS) by dissolving the accurately weighed compounds in the mobile phase.[8]
-
Working Solutions: Perform serial dilutions of the Orlistat stock solution with the mobile phase to prepare working solutions for calibration standards (CS) and quality control (QC) samples.
-
Calibration Standards & QCs: Spike blank human plasma with the appropriate Orlistat working solutions to achieve the desired concentrations for the calibration curve and QC levels (Low, Medium, High). A typical calibration range is 1.2 to 392.0 ng/mL.[4][8]
Plasma Sample Preparation (Liquid-Liquid Extraction)
A liquid-liquid extraction (LLE) procedure is used to isolate Orlistat and the internal standard from the plasma matrix.
Caption: Liquid-liquid extraction workflow for plasma samples.
Method Validation Data
The described LC-MS/MS method was validated according to established guidelines.[7] The performance characteristics demonstrate its reliability for bioanalytical applications.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 1.2 - 392.0 ng/mL[4][9] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Lower Limit of Quantitation (LLOQ) | 1.2 ng/mL[4][8] |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy (%RE) |
| LLOQ QC | 1.2 | < 5.32%[4] | < 5.32%[4] | Within ±5% |
| Low QC (LQC) | 6.0[8] | < 4.68%[7] | < 4.25%[7] | -4.48 to 3.50%[7] |
| Medium QC (MQC) | 196.0[8] | < 4.68%[7] | < 4.25%[7] | -4.48 to 3.50%[7] |
| High QC (HQC) | 290.0[8] | < 4.68%[7] | < 4.25%[7] | -4.48 to 3.50%[7] |
Table 3: Recovery and Stability
| Parameter | Result |
| Extraction Recovery (LQC, MQC, HQC) | 95.73% to 103.62%[4][9] |
| Matrix Effect | No significant interference observed[8] |
| Stability (Various Conditions) | Stable (93.19% to 103.47% of nominal)[4][9] |
Orlistat's Mechanism of Action
Orlistat acts locally in the gastrointestinal tract by forming a covalent bond with the active serine site of gastric and pancreatic lipases.[2][3] This action inhibits the enzymes responsible for breaking down dietary triglycerides, thereby reducing the absorption of fats.
Caption: Orlistat inhibits lipases, preventing fat digestion and absorption.
Conclusion
The LC-MS/MS method presented provides a sensitive, specific, and reliable tool for the quantitative analysis of Orlistat in human plasma. The simple extraction procedure and short chromatographic run time allow for high-throughput analysis, making the method well-suited for supporting pharmacokinetic evaluations and other clinical research studies involving Orlistat. The validation data confirm that the method meets the stringent requirements for bioanalytical assays.
References
- 1. What is the mechanism of Orlistat? [synapse.patsnap.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. droracle.ai [droracle.ai]
- 4. japsonline.com [japsonline.com]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. Quantitative determination of Orlistat (tetrahydrolipostatin, Ro 18-0647) in human plasma by high-performance liquid chromatography coupled with ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive Method for the Quantification of Orlistat in Human Plasma Using Orlistat-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orlistat is a potent inhibitor of gastric and pancreatic lipases, which reduces the absorption of dietary fats and is widely used in the management of obesity.[1][2] Accurate quantification of Orlistat in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Orlistat in human plasma. The use of a stable isotope-labeled internal standard, Orlistat-d3, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.
Experimental Protocols
1. Materials and Reagents
-
Orlistat reference standard (≥98% purity)
-
This compound internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ethyl acetate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Microcentrifuge tubes
2. Preparation of Stock and Working Solutions
-
Orlistat Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Orlistat reference standard in 10 mL of methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Orlistat Working Solutions: Prepare serial dilutions of the Orlistat stock solution in a mixture of acetonitrile and water (1:1, v/v) to create working solutions for calibration standards and quality control samples.
-
IS Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile/water (1:1, v/v) to a final concentration of 1 µg/mL.
3. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Spike appropriate volumes of the Orlistat working solutions into blank human plasma to achieve final concentrations ranging from approximately 1.0 to 400 ng/mL.[3][4]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 6.0, 196.0, and 290.0 ng/mL).[3]
4. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 250 µL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.[3][4]
-
Add 100 µL of the 1 µg/mL this compound internal standard working solution and vortex for 2 minutes.[3][4]
-
Add 5.0 mL of ethyl acetate for protein precipitation and extraction.[3][4]
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge the samples at 4,500 rpm for 30 minutes to separate the organic and aqueous layers.[3][4]
-
Carefully transfer the supernatant (organic layer) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 250 µL of the mobile phase.[3][4]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3][4]
| LC Parameter | Condition |
| Column | Phenomenex-C18 (2.1 mm × 50 mm, 5 µm)[3][4] |
| Mobile Phase | Methanol:Acetonitrile:0.1% Formic Acid (65:20:15, v/v/v)[3][4] |
| Flow Rate | 0.8 mL/min[3][4] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C[3] |
| MS Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Orlistat Transition | m/z 496.4 → 142.08[4] |
| This compound Transition | m/z 501.3 → 147.07 (Note: Orlistat-d5 transition shown for reference)[4] |
| Ion Spray Voltage | 5500 V[5] |
| Source Temperature | 300°C[6] |
| Collision Gas | Nitrogen |
Data Presentation
Table 1: Summary of Quantitative Method Parameters
| Parameter | Result | Reference |
| Linearity Range | 1.2 - 392.0 ng/mL | [3][4] |
| Correlation Coefficient (r²) | >0.999 | [3][4] |
| Lower Limit of Quantification (LLOQ) | 1.2 ng/mL | [3] |
| Intra-day Precision (%RSD) | 2.89% - 4.68% | [6] |
| Inter-day Precision (%RSD) | 2.84% - 5.32% | [3][4] |
| Accuracy (%RE) | -4.48% to 3.50% | [6] |
| Mean Recovery | >95% | [3][4][7] |
Mandatory Visualization
Caption: Experimental workflow for Orlistat quantification.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific protocol for the quantification of Orlistat in human plasma. The simple liquid-liquid extraction procedure demonstrates high recovery, and the use of a deuterated internal standard ensures accuracy and precision. This method is well-suited for high-throughput analysis in clinical and research settings, supporting pharmacokinetic and other drug development studies for Orlistat.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. japsonline.com [japsonline.com]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
Application Notes: The Role of Orlistat-d3 in Pharmacokinetic Studies of Orlistat
Introduction
Orlistat is a potent inhibitor of gastric and pancreatic lipases, prescribed for obesity management.[1][2][3] It functions locally within the gastrointestinal tract to prevent the absorption of dietary fats by about 30%.[3][4][5][6] Given its minimal systemic absorption, accurate and sensitive bioanalytical methods are crucial for characterizing its pharmacokinetic (PK) profile.[1][4] Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry for correcting analytical variability. Orlistat-d3, a deuterated analog of Orlistat, serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar chemical and physical properties to the parent drug, ensuring high accuracy and precision in pharmacokinetic studies.
Mechanism of Action of Orlistat
Orlistat covalently binds to the serine active sites of gastric and pancreatic lipases.[1][6] This inactivation prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[5][6] Consequently, undigested fats are excreted, leading to a caloric deficit and weight loss.[6]
Pharmacokinetic Profile of Orlistat
Orlistat exhibits minimal systemic absorption as it primarily acts locally in the gut.[1] Following oral administration, plasma concentrations of intact Orlistat are often sporadic and near the lower limit of detection (<5 ng/mL).[4][7]
| Parameter | Value | Source |
| Absorption | Minimal systemic exposure. | [1][4] |
| Bioavailability | Negligible. | [6] |
| Cmax (Peak Plasma Conc.) | < 5-10 ng/mL; often near limits of detection. | [4][7] |
| Tmax (Time to Peak) | Approximately 8 hours for trace systemic levels. | [2][4][6] |
| Protein Binding | > 99% (primarily to lipoproteins and albumin). | [1][6][7] |
| Metabolism | Primarily occurs within the intestinal wall into two major inactive metabolites, M1 and M3. | [1][2] |
| Half-life (absorbed drug) | 1-2 hours. | [2][8] |
| Elimination | Predominantly via fecal excretion (~97%), with ~83% as unchanged drug. | [1][4][7] |
| Renal Excretion | < 2% of the total dose. | [2][4] |
Table 1: Summary of Pharmacokinetic Parameters of Orlistat.
Protocol: Quantification of Orlistat in Plasma using this compound
This protocol describes a validated LC-MS/MS method for the quantification of Orlistat in plasma samples, employing this compound as an internal standard (IS). The use of a stable isotope-labeled IS is critical for correcting variations during sample preparation and analysis, thereby ensuring the highest accuracy.
Logical Role of the Internal Standard (IS)
An ideal IS like this compound co-elutes with the analyte (Orlistat) and experiences similar matrix effects and ionization suppression/enhancement. By calculating the peak area ratio of the analyte to the IS, any variations introduced during the workflow are normalized, leading to precise and accurate quantification.
Experimental Protocol
a. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 250 µL of human plasma into a clean microcentrifuge tube.[9]
-
Add 100 µL of the internal standard working solution (e.g., this compound at 1 µg/mL in acetonitrile).[9]
-
Vortex the mixture for 2 minutes to ensure thorough mixing.[9]
-
Add 5.0 mL of ethyl acetate as the extraction solvent.[9]
-
Vortex again for 5 minutes, followed by centrifugation at 4,500 rpm for 30 minutes to separate the organic and aqueous layers.[9]
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a lyophilizer.[9]
-
Reconstitute the dried residue in 250 µL of the mobile phase.[9]
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS injection.[9]
b. LC-MS/MS Instrumentation and Conditions A validated method employs a C18 column for chromatographic separation with mass spectrometric detection.[9] The parameters below are representative and should be optimized for the specific instrumentation used.
| Parameter | Condition | Source |
| LC System | Agilent or equivalent HPLC/UPLC system. | [10] |
| Column | Phenomenex-C18 or Zorbax C18 (e.g., 4.6 mm x 50 mm, 5 µm). | [9][10] |
| Mobile Phase | Isocratic: Methanol, Acetonitrile, and 0.1% Formic Acid (65:20:15 v/v/v). | [9] |
| Flow Rate | 0.80 mL/min. | [9] |
| Injection Volume | 10 µL. | [10] |
| Autosampler Temp. | 8-10°C. | [10][11] |
| Column Temp. | Ambient or controlled at 25°C. | |
| Total Run Time | < 5 minutes. | [11] |
| MS System | Triple Quadrupole Mass Spectrometer. | [10] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode. | [9][10] |
| Scan Type | Multiple Reaction Monitoring (MRM). | [9][11] |
| MRM Transitions | Orlistat: m/z 496.4 → 142.08 This compound (IS): m/z 499.4 → 142.08 (representative) | [9] |
| Capillary Voltage | 4.5 kV. | [10] |
| Source Temperature | 300°C. | [10] |
Table 2: Recommended LC-MS/MS Method Parameters. Note: The this compound transition is representative; the exact product ion may vary based on the position of the deuterium labels but the precursor ion will be +3 Da from Orlistat.
Method Validation and Data Presentation
a. Linearity The method should demonstrate linearity across a defined concentration range. A typical calibration curve is constructed by plotting the peak area ratio of Orlistat to this compound against the nominal concentration of Orlistat.
| Analyte Conc. (ng/mL) | IS Area | Analyte Area | Area Ratio (Analyte/IS) |
| 1.2 (LLOQ) | 150,000 | 8,250 | 0.055 |
| 6.0 | 151,200 | 42,336 | 0.280 |
| 50.0 | 149,500 | 358,800 | 2.400 |
| 196.0 | 150,800 | 1,417,520 | 9.400 |
| 290.0 | 148,900 | 2,084,600 | 14.000 |
| 392.0 | 150,100 | 2,821,880 | 18.800 |
Table 3: Example data for a calibration curve. A linear range of 1.2–392.0 ng/mL with r² > 0.99 has been reported for similar methods.[9]
b. Precision and Accuracy Intra- and inter-day precision and accuracy should be evaluated using quality control (QC) samples at low, medium, and high concentrations. Acceptance criteria typically require the relative standard deviation (RSD) to be within ±15%.[9]
Experimental Workflow Visualization
References
- 1. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. What is the mechanism of Orlistat? [synapse.patsnap.com]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. magistralbr.caldic.com [magistralbr.caldic.com]
- 9. japsonline.com [japsonline.com]
- 10. impactfactor.org [impactfactor.org]
- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Application Notes and Protocols: Preparation of Orlistat-d3 Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orlistat-d3 is the deuterated form of Orlistat, a potent inhibitor of gastric and pancreatic lipases used in the management of obesity. In bioanalytical studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS), this compound serves as an ideal internal standard for the accurate quantification of Orlistat in biological matrices. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variability during sample preparation and analysis, thereby ensuring the reliability and reproducibility of results.[1]
This document provides a detailed protocol for the preparation of this compound stock and working solutions for use in research and drug development applications.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of this compound stock and working solutions.
| Parameter | Stock Solution | Working Solutions |
| Analyte | This compound | This compound |
| Typical Concentration | 1 mg/mL | 100 ng/mL - 1000 ng/mL |
| Solvent | Methanol or Acetonitrile | Methanol or Acetonitrile |
| Preparation | Dissolve a known weight in a precise volume of solvent. | Serial dilution from the stock solution. |
| Storage Temperature | -20°C for long-term storage.[2][3] | -20°C for long-term storage.[2][3] |
| Short-term Storage | 4°C for up to one week, protected from light.[4] | 4°C for up to one week, protected from light.[4] |
| Stability | Stable for at least one week at 4°C.[4] | Prepared fresh or stored at -20°C. |
Experimental Protocols
Materials and Equipment
-
This compound (purity ≥98%)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator
-
Amber glass vials for storage
Preparation of this compound Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh approximately 1.0 mg of this compound powder using an analytical balance. Record the exact weight.
-
Dissolution: Transfer the weighed this compound powder into a 1.0 mL Class A volumetric flask.
-
Solvent Addition: Add approximately 0.8 mL of methanol (or acetonitrile) to the volumetric flask.
-
Mixing: Gently swirl the flask to wet the powder. Vortex the solution for 30 seconds and then sonicate for 5 minutes to ensure complete dissolution.
-
Volume Adjustment: Allow the solution to return to room temperature. Carefully add the solvent dropwise to bring the final volume to the 1.0 mL mark.
-
Homogenization: Invert the flask several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled amber glass vial and store at -20°C for long-term storage.[2][3] For short-term use, the solution can be stored at 4°C for up to one week, protected from light.[4]
Preparation of this compound Working Solutions
Working solutions are prepared by serially diluting the stock solution to the desired concentrations. The following is an example of preparing a 1000 ng/mL working solution.
-
Primary Dilution (e.g., to 10 µg/mL):
-
Pipette 10 µL of the 1 mg/mL this compound stock solution into a 1.0 mL volumetric flask.
-
Add methanol (or acetonitrile) to the mark and mix thoroughly. This results in a 10 µg/mL intermediate solution.
-
-
Secondary Dilution (e.g., to 1000 ng/mL):
-
Pipette 100 µL of the 10 µg/mL intermediate solution into a 1.0 mL volumetric flask.
-
Add methanol (or acetonitrile) to the mark and mix thoroughly. This results in a 1000 ng/mL working solution.
Further dilutions can be made as required for the specific analytical method and calibration range.
-
-
Storage: Store the working solutions in labeled amber glass vials at -20°C.[2][3] It is recommended to prepare fresh working solutions from the stock solution for each analytical run to ensure accuracy.
Diagrams
Caption: Workflow for preparing this compound stock and working solutions.
References
Application Notes and Protocols for Orlistat-d3 in Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Orlistat-d3, a deuterated analog of Orlistat, in preclinical and clinical research. While Orlistat is a well-established therapeutic agent for obesity management, this compound serves as a critical tool, primarily as an internal standard for the accurate quantification of Orlistat in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Preclinical Research Applications
Orlistat has been investigated in various preclinical models to explore its therapeutic potential beyond weight management. These studies provide a foundation for its clinical applications.
Anti-Tumorigenic Activity
In preclinical studies, Orlistat has demonstrated anti-neoplastic activity in various cancer cell lines, including ovarian, breast, and prostate cancer.[1] It is suggested that Orlistat inhibits the fatty acid synthase (Fas) enzyme, which is overexpressed in many tumors and is crucial for tumor growth.[1]
Gut Microbiota Modification
Preclinical research in obese mice has shown that Orlistat can beneficially modify the composition of the gut microbiota. These changes in the gut microbiome have been correlated with improvements in body weight and glucose tolerance, suggesting a novel mechanism for its metabolic benefits.
Cardiovascular and Metabolic Effects
Orlistat has been shown to have favorable effects on cardiometabolic risk factors.[2] It can reduce serum total cholesterol and low-density lipoprotein cholesterol (LDL-C) levels, effects that are independent of weight loss.[2]
Clinical Research Applications
In the clinical setting, Orlistat is an approved medication for the management of obesity.[1] Its efficacy and safety have been demonstrated in numerous clinical trials.
Obesity and Weight Management
Orlistat is indicated for weight loss and weight maintenance in conjunction with a reduced-calorie diet.[3] Clinical trials have consistently shown that Orlistat, when combined with lifestyle modifications, results in significantly greater weight loss compared to placebo.[4]
Type 2 Diabetes
For obese patients with type 2 diabetes, Orlistat treatment has been associated with improved glycemic control.[5] It can lead to reductions in HbA1c and fasting plasma glucose levels.
Cardiovascular Risk Reduction
Clinical studies have demonstrated that Orlistat can improve several cardiovascular risk factors.[5] It has been shown to lower total cholesterol, LDL cholesterol, and blood pressure.[4]
Role of this compound in Research
Deuterated compounds like this compound are essential tools in pharmacokinetic and bioanalytical studies. Due to their similar physicochemical properties to the parent drug but distinct mass, they are ideal internal standards for mass spectrometry-based quantification. While the literature specifically mentions Orlistat-d5 for this purpose, this compound would be used in an analogous manner.[6]
Bioanalytical Method Validation
This compound is used to develop and validate robust and sensitive LC-MS/MS methods for the determination of Orlistat concentrations in biological matrices such as plasma and serum.[6] This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Experimental Protocols
Quantification of Orlistat in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from a validated method using a deuterated internal standard.[6]
Objective: To accurately quantify the concentration of Orlistat in human plasma samples.
Principle: A known concentration of this compound is added to the plasma sample. Both Orlistat and this compound are extracted and analyzed by LC-MS/MS. The ratio of the peak area of Orlistat to the peak area of this compound is used to calculate the concentration of Orlistat in the sample, correcting for any variability in sample preparation and instrument response.
Materials:
-
Orlistat reference standard
-
This compound internal standard (IS)
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Water (LC-MS grade)
-
LC-MS/MS system with electrospray ionization (ESI) source
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Orlistat and this compound in methanol.
-
Prepare calibration standards by spiking blank human plasma with known concentrations of Orlistat.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of plasma sample (unknown, standard, or QC), add 100 µL of the this compound internal standard solution (e.g., 1 µg/mL).
-
Vortex for 2 minutes.
-
Add 5.0 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4500 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 250 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 2.1 mm × 50 mm, 5 µm)
-
Mobile Phase: Methanol:Acetonitrile:0.1% Formic Acid (e.g., 65:20:15 v/v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the following transitions:
-
Orlistat: m/z 496.4 → 142.08[6]
-
This compound: The precursor ion will be shifted by +3 Da (m/z 499.4), and the product ion may or may not be shifted depending on the position of the deuterium atoms. This transition would need to be optimized.
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Orlistat to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Orlistat in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
Data Presentation
Table 1: Summary of Quantitative Data from Clinical Trials of Orlistat
| Parameter | Orlistat Group | Placebo Group | p-value | Reference |
| Weight Loss | ||||
| % of initial body weight (1 year) | -6.2% | -4.3% | < 0.001 | |
| % of initial body weight (1 year) | -10.2% | -6.1% | < 0.001 | [6] |
| Glycemic Control (in Type 2 Diabetes) | ||||
| Change in HbA1c (1 year) | -0.62% | -0.27% | 0.002 | [7] |
| Lipid Profile | ||||
| Change in Total Cholesterol (1 year) | Significant reduction | Less reduction | < 0.001 | [4] |
| Change in LDL Cholesterol (1 year) | Significant reduction | Less reduction | < 0.001 | [4] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Effect of Orlistat on Sterol Metabolism in Obese Patients [frontiersin.org]
- 3. droracle.ai [droracle.ai]
- 4. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of orlistat on metabolic parameters and other cardiovascular risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of Orlistat and Orlistat-d3
Introduction
Orlistat is a potent inhibitor of gastric and pancreatic lipases, functioning as an anti-obesity therapeutic by preventing the absorption of dietary fats.[1][2] For pharmacokinetic and bioequivalence studies, a robust and reliable analytical method is essential for the accurate quantification of Orlistat in biological matrices. The use of a deuterated internal standard, such as Orlistat-d3, is a common practice in mass spectrometry-based bioanalysis to ensure high precision and accuracy by correcting for variations during sample processing and analysis. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Orlistat and its deuterated analog, this compound.
Analytical Challenge
The primary analytical challenge is to achieve a sensitive, specific, and high-throughput method for the quantification of Orlistat in complex biological matrices like plasma. The method must effectively separate Orlistat and its internal standard from endogenous interferences while providing consistent and reproducible results.
Solution: Reversed-Phase LC-MS/MS
A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with tandem mass spectrometry (MS/MS) provides the necessary selectivity and sensitivity for this application. The chromatographic separation is achieved on a C18 or a phenyl-hexyl stationary phase, with a mobile phase typically consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium acetate to ensure good peak shape and ionization efficiency. The use of a deuterated internal standard, this compound, which co-elutes with the analyte, allows for accurate quantification.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of Orlistat and this compound from human plasma.
Materials:
-
Human plasma samples
-
Orlistat and this compound reference standards
-
Internal Standard (IS) spiking solution (e.g., 1 µg/mL this compound in methanol)
-
Ethyl acetate
-
Methanol
-
Acetonitrile
-
0.1% Formic acid in water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., lyophilizer or nitrogen evaporator)
Procedure:
-
Pipette 250 µL of plasma into a microcentrifuge tube.
-
Add 100 µL of the internal standard spiking solution (this compound) and vortex for 2 minutes.[3]
-
Add 5.0 mL of ethyl acetate as the extraction solvent.[3]
-
Vortex the mixture for an additional 5 minutes to ensure thorough mixing.
-
Centrifuge the samples at 4,500 rpm for 30 minutes to separate the organic and aqueous layers.[3]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness using a sample concentrator.
-
Reconstitute the dried residue in 250 µL of the mobile phase.[3]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography and Mass Spectrometry Conditions
The following tables summarize the recommended LC-MS/MS conditions for the analysis of Orlistat and this compound.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
| HPLC System | UHPLC/HPLC system with a binary pump and autosampler |
| Column | Phenomenex-C18 (2.1 mm × 50 mm, 5 µm) or equivalent[3] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: MethanolC: AcetonitrileIsocratic elution with a ratio of 15:65:20 (A:B:C, v/v/v)[3] |
| Flow Rate | 0.80 mL/min[3] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | Approximately 5 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V[1] |
| Temperature | 500°C |
| Nebulizer Gas | As per instrument optimization |
| Curtain Gas | As per instrument optimization |
| Collision Gas | As per instrument optimization |
| MRM Transitions | Orlistat: 496.4 → 142.08[3]This compound: (Predicted) 499.4 → 142.08 or other appropriate product ion |
Note on this compound MRM Transition: The specific product ion for this compound may need to be optimized, but a common approach is to monitor the same product ion as the unlabeled compound if the deuterium atoms are not on that fragment.
Data Presentation
The following table summarizes typical method validation parameters for the quantification of Orlistat using an internal standard.
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1.2 - 392.0 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Lower Limit of Quantification (LLOQ) | 1.2 ng/mL[3] |
| Intra- and Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 90% |
| Retention Time of Orlistat | ~2.2 minutes[1] |
Visualizations
Below are diagrams illustrating the experimental workflow and the logical relationship of the analytical components.
Caption: Workflow for the bioanalysis of Orlistat and this compound.
Caption: Relationship between analytes and the analytical technique.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Orlistat-d3 Concentration for Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Orlistat-d3 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for this compound as an internal standard (IS) in LC-MS/MS analysis?
The optimal concentration of an internal standard is critical for accurate and precise quantification of the analyte. For Orlistat analysis in biological matrices like human plasma, a common concentration for the deuterated internal standard (often Orlistat-d5 is reported in literature) is 1 µg/mL (1000 ng/mL) for the stock solution, which is then further diluted in the sample preparation process.[1][2] The final concentration in the reconstituted sample should be sufficient to produce a stable and reproducible signal, typically within the linear range of the instrument's detector.
One study details the use of a 100 µl aliquot of a 1 µg/ml internal standard solution mixed with 250 µl of plasma.[1][2] Another study mentions an average internal standard concentration of 175 ng/ml for assessing extraction recovery. The ideal concentration should be determined during method development and validation to ensure that the IS response is consistent across the calibration curve and does not suppress or enhance the analyte signal.
Q2: How should I prepare the this compound internal standard solution?
A stock solution of the internal standard is typically prepared by dissolving a known amount of this compound in a suitable organic solvent, such as methanol or a mixture of acetonitrile and water, to achieve a concentration of 1 mg/mL.[2] This stock solution is then serially diluted to create a working solution at the desired concentration (e.g., 1 µg/mL).[1][2] Store stock and working solutions at -20°C to ensure stability.[2]
Q3: What are the key validation parameters to consider when using this compound as an internal standard?
According to bioanalytical method validation guidelines from regulatory bodies like the FDA, the following parameters are crucial:
-
Specificity and Selectivity: Ensure no interference from endogenous components in the matrix at the retention time of Orlistat and the internal standard.[2]
-
Linearity: The response ratio of the analyte to the internal standard should be linear over the expected concentration range of the samples.[1][2][3]
-
Accuracy and Precision: The method should be both accurate (close to the true value) and precise (reproducible). Intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15% for QC samples and ±20% for the LLOQ).[1][2][3]
-
Recovery: The extraction efficiency of the analyte and the internal standard from the biological matrix should be consistent and reproducible.[1][2]
-
Matrix Effect: Assess the potential for suppression or enhancement of ionization by components of the biological matrix.
-
Stability: Evaluate the stability of Orlistat and this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in Internal Standard Peak Area | Inconsistent sample preparation (e.g., pipetting errors). | Ensure consistent and accurate pipetting of the internal standard solution into all samples, standards, and quality controls. Use a calibrated pipette. |
| Degradation of the internal standard. | Prepare fresh internal standard working solutions. Verify the stability of the stock solution. Store solutions at the recommended temperature.[2] | |
| Matrix effects. | Optimize the sample clean-up procedure (e.g., use a different extraction solvent or a solid-phase extraction method). Evaluate different ionization sources or parameters. | |
| Poor Peak Shape for Internal Standard | Column degradation or contamination. | Use a guard column and ensure proper sample clean-up. If necessary, wash or replace the analytical column. |
| Inappropriate mobile phase composition. | Optimize the mobile phase composition, including the organic solvent ratio and pH. | |
| Internal Standard Signal Suppression or Enhancement | Co-elution with matrix components. | Adjust the chromatographic conditions (e.g., gradient, flow rate) to separate the internal standard from interfering matrix components. |
| High concentration of the internal standard. | Reduce the concentration of the internal standard to a level that provides a stable signal without causing detector saturation or ion suppression of the analyte. | |
| Inaccurate Quantification of the Analyte | Incorrect concentration of the internal standard working solution. | Verify the concentration of the internal standard stock and working solutions. Prepare fresh solutions if necessary. |
| Non-linearity of the analyte/IS response ratio. | Re-evaluate the calibration range. Ensure the internal standard concentration is appropriate for the entire range. Use a weighted linear regression if necessary.[1][2] |
Quantitative Data Summary
The following table summarizes typical concentrations and parameters for the analysis of Orlistat using a deuterated internal standard based on published literature.
| Parameter | Value | Reference |
| Internal Standard | Orlistat-d5 | [1][4][5] |
| IS Stock Solution Concentration | 1 mg/mL | [2] |
| IS Working Solution Concentration | 1 µg/mL (1000 ng/mL) | [1][2] |
| Volume of IS added to sample | 100 µL | [1][2] |
| Orlistat Calibration Range | 1.2 - 392.0 ng/mL | [1][2] |
| 4.75 - 190.0 ng/mL | [3] | |
| 0.20 - 10 ng/mL | [4] | |
| LLOQ for Orlistat | 1.2 ng/mL | [1][2] |
| 0.20 ng/mL | [4] | |
| 1200 ng/mL (in rat plasma) | [6] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Orlistat in Human Plasma
This protocol is a generalized procedure based on common practices found in the literature.[1][2][4]
1. Preparation of Stock and Working Solutions:
-
Orlistat Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Orlistat in 10 mL of mobile phase.[1][2]
-
Orlistat-d5 Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the Orlistat stock solution.
-
Orlistat Working Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards and quality control (QC) samples.
-
Orlistat-d5 Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with the mobile phase.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of plasma sample, standard, or QC, add 100 µL of the Orlistat-d5 internal standard working solution (1 µg/mL).[1][2]
-
Vortex the mixture for 2 minutes.
-
Add 5.0 mL of ethyl acetate as the extraction solvent.[1][2]
-
Vortex for an extended period (e.g., 10-15 minutes) to ensure thorough extraction.
-
Centrifuge at 4500 rpm for 30 minutes to separate the organic and aqueous layers.[1][2]
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 250 µL of the mobile phase.[1][2]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex-C18, 2.1 mm × 50 mm, 5µm).[1]
-
Mobile Phase: A mixture of methanol, acetonitrile, and 0.1% formic acid in a ratio of 65:20:15 (v/v/v).[1]
-
Flow Rate: 0.80 mL/minute.[1]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
Visualizations
Caption: Workflow for sample preparation and analysis of Orlistat.
Caption: Key considerations for optimizing the internal standard concentration.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Quantitative determination of Orlistat (tetrahydrolipostatin, Ro 18-0647) in human plasma by high-performance liquid chromatography coupled with ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Troubleshooting matrix effects with Orlistat-d3 in bioanalysis
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide provides troubleshooting for common issues encountered during the bioanalysis of Orlistat using its deuterated internal standard, Orlistat-d3, with a focus on mitigating matrix effects in LC-MS/MS workflows.
Section 1: General Questions & Initial Troubleshooting
Q1: What are matrix effects and why are they a concern in Orlistat bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix. In the bioanalysis of a l[1][2][3]ipophilic drug like Orlistat from complex matrices such as plasma, endogenous substances like phospholipids can co-extract and interfere with the ionization of Orlistat and this compound in the mass spectrometer source. This can lead to inaccurate and unreliable quantification.
Q2: My this compound in[1][3]ternal standard signal is inconsistent or low across my sample batch. What could be the cause?
A2: Inconsistent internal standard (IS) signal is a classic indicator of variable matrix effects. While this compound is a stable isotope-labeled IS and is expected to co-elute and experience similar matrix effects as Orlistat, significant variations can still occur. The primary causes are of[1][4]ten related to sample preparation inconsistencies or insufficient chromatographic separation from matrix components.
Initial Troubleshooti[5][6]ng Steps:
-
Review Sample Preparation: Ensure consistency in sample and IS volumes, mixing times, and extraction procedures across all samples.
-
Check for Co-eluti[7]on: Use a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Evaluate Extractio[1][5]n Recovery: Determine the extraction recovery of both Orlistat and this compound to ensure the sample preparation method is efficient.
Section 2: [9][10]Specific Troubleshooting Scenarios
Q3: I'm observing significant ion suppression for both Orlistat and this compound. How can I mitigate this?
A3: Ion suppression is a common challenge with electrospray ionization (ESI) when analyzing samples from complex biological matrices.
Troubleshooting Strat[8][9][10]egies:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before injection.
-
Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove phospholipids. Consider using phospholipid removal plates or a post-precipitation clean-up step.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different[7][11] organic solvents to optimize the extraction of Orlistat while minimizing the co-extraction of interfering substances.
-
Solid-Phase Extraction (SPE): SPE offers a more selective sample clean-up. Develop a method using a [6]sorbent that retains Orlistat while allowing matrix components to be washed away.
-
-
Improve Chromatographic Separation: Increasing the separation between Orlistat and co-eluting matrix components can significantly reduce ion suppression.
-
Change Ionization[12][13] Source: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) can sometimes reduce matrix effects, as APCI is generally less susceptible to ion suppression.
Q4: My calibration cu[2]rve for Orlistat is non-linear, even with the use of this compound. What should I investigate?
A4: Non-linearity in the calibration curve, despite using a stable isotope-labeled internal standard, can point to several issues.
Possible Causes and Solutions:
-
Concentration-Dependent Matrix Effects: The extent of ion suppression or enhancement may vary with the concentration of the analyte itself or co-eluting matrix components.
-
Dilution: Di[2]luting the samples may help to reduce the concentration of interfering matrix components.
-
-
Internal Standard [10]Issues:
-
IS Concentration: Ensure the concentration of this compound is appropriate and consistent across all calibrators and samples.
-
IS Purity: Verify the chemical and isotopic purity of the this compound standard.
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. Ensure the upper limit of quantification (ULOQ) is within the linear range of the detector.
Experimental Protocols
Protocol 1: Post-Column Infusion for Matrix Effect Evaluation
This protocol helps to qualitatively identify regions of ion suppression or enhancement in the chromatographic run.
Methodology:
-
Prepare a solution of Orlistat at a concentration that gives a stable and moderate signal (e.g., mid-range of the calibration curve).
-
Set up the LC-MS/MS system as you would for a sample run, but instead of injecting the Orlistat solution through the autosampler, infuse it at a constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer source using a syringe pump and a T-fitting.
-
Inject a blank, extracted matrix sample (e.g., plasma that has undergone your sample preparation procedure).
-
Monitor the signal of the infused Orlistat. A stable baseline should be observed. Any significant drop in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.
Protocol 2: Quan[1][6]titative Assessment of Matrix Factor
This protocol, adapted from Matuszewski et al., allows for the quantitative determination of matrix effects.
Methodology:
-
[2]Prepare three sets of samples:
-
Set A (Neat Solution): Orlistat and this compound spiked into the mobile phase or reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted according to your sample preparation procedure. The final, clean extract is then spiked with Orlistat and this compound at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Orlistat and this compound are spiked into the biological matrix before the extraction procedure at the same low and high concentrations.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for Orlistat Analysis
| Parameter | Setting | Reference |
| LC Column | C18 or Phenyl-Hexyl | |
| Mobile Phase | Ac[11][12]etonitrile, Methanol, 0.1% Formic Acid or Ammonium Acetate | |
| Flow Rate | 0.8 -[11][12] 1.0 mL/min | |
| Ionization Mode | [11][12] Positive Electrospray Ionization (ESI+) | |
| MRM Transition (Orl[11]istat) | m/z 496.4 -> 142.08 or 337.31 | |
| MRM Transition (Orl[11][14]istat-d5) | m/z 501.3 -> 147.07 |
Note: The specific m/[11]z transitions for this compound may vary depending on the deuteration pattern. The Orlistat-d5 transitions are provided as a close example.
Table 2: Interpreting Matrix Factor and Recovery Results
| Scenario | Matrix Factor (IS-Normalized) | Recovery | Potential Issue | Recommended Action |
| Ideal | 0.85 - 1.15 | Consistent & High (>80%) | None | Proceed with validation. |
| Ion Suppression | < 0.85 | Consistent & High | Co-eluting interferences | Improve sample cleanup or chromatography. |
| Ion Enhancement | > 1.15 | Consistent & High | Co-eluting interferences | Improve sample cleanup or chromatography. |
| Low Recovery | 0.85 - 1.15 | Low (<50%) | Inefficient extraction | Optimize sample preparation protocol. |
| Inconsistent Results | Variable | Variable | Poor method reproducibility | Review all steps for consistency. |
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Workflow for the quantitative assessment of matrix factor and recovery.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. japsonline.com [japsonline.com]
- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 13. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 14. impactfactor.org [impactfactor.org]
Technical Support Center: Orlistat-d3 Stability in Long-Term Storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Orlistat-d3 during long-term storage.
Disclaimer
Specific long-term stability data for this compound is not extensively available in the public domain. The information provided herein is based on the stability of the non-deuterated parent compound, Orlistat, and general knowledge of the behavior of deuterated compounds. While the stability of this compound is expected to be similar to that of Orlistat, it is recommended to perform in-house stability assessments for critical applications.
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of this compound signal or inconsistent results over time in LC-MS analysis. | Degradation of this compound due to improper storage conditions (e.g., exposure to high temperatures, humidity, or light). | - Verify storage conditions. This compound should be stored in a tightly sealed container at controlled room temperature (20°C to 25°C or 68°F to 77°F), protected from light and moisture.[1] - Prepare fresh working solutions from a new stock. - Perform a stability check on your stock solution by comparing its response to a freshly prepared standard. |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. The primary degradation pathway for Orlistat involves hydrolysis of the β-lactone ring.[2] | - The two main metabolites of Orlistat are M1 (hydrolyzed β-lactone ring product) and M3 (cleavage of the N-formylleucine side chain from M1).[2] - Use a stability-indicating analytical method, such as the HPLC method detailed in the "Experimental Protocols" section, to separate this compound from its potential degradants. |
| Shift in retention time of this compound compared to Orlistat. | This can be a normal phenomenon for deuterated standards due to the kinetic isotope effect. | - This does not necessarily indicate degradation. - Ensure your analytical method can adequately resolve Orlistat and this compound if they are being analyzed together. |
| Inaccurate quantification when using this compound as an internal standard. | - Degradation of the this compound stock solution. - Deuterium-hydrogen exchange. - Differential extraction recovery between Orlistat and this compound. | - Regularly check the purity and concentration of your this compound stock solution. - While less common for C-D bonds, deuterium exchange can occur under certain conditions. Avoid prolonged exposure to strong acids or bases. - Validate your extraction procedure to ensure consistent recovery for both the analyte and the internal standard. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container at controlled room temperature (20°C to 25°C or 68°F to 77°F), protected from light and moisture.[1] For extended storage, refrigeration (2°C to 8°C) or freezing (-20°C) in a desiccated environment may provide additional stability, although specific data for this compound is limited. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
Q2: How does the stability of this compound compare to that of Orlistat?
A2: The chemical stability of a deuterated compound is generally very similar to its non-deuterated counterpart. The primary degradation pathways for Orlistat, such as hydrolysis, are expected to be the same for this compound. However, the rate of degradation could be slightly different due to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond. This may lead to a slight increase in the metabolic stability of deuterated drugs.[2][3][4]
Q3: What are the main degradation products of Orlistat, and can I expect the same for this compound?
A3: The main degradation products of Orlistat are formed through hydrolysis. The first metabolite, M1, is the result of the hydrolysis of the β-lactone ring. The second metabolite, M3, is formed by the cleavage of the N-formylleucine side chain from M1.[2] It is highly probable that this compound will follow the same degradation pathway.
Q4: My this compound internal standard is showing a different retention time than Orlistat. Is this a sign of degradation?
A4: Not necessarily. It is a known phenomenon that deuterated compounds can have slightly different chromatographic retention times compared to their non-deuterated analogs. This is attributed to the subtle differences in physicochemical properties caused by the deuterium substitution. This does not inherently indicate degradation, but your analytical method should be able to resolve the two compounds if necessary.
Q5: Can the deuterium atoms in this compound exchange with hydrogen atoms from the solvent?
A5: Deuterium atoms covalently bonded to carbon are generally stable. However, H/D exchange can occur under certain conditions, such as prolonged exposure to acidic or basic solutions, or if the deuterium is located at an exchangeable site (e.g., on a heteroatom like oxygen or nitrogen). The location of the deuterium atoms on the this compound molecule is critical. If they are on the stable alkyl chains, exchange is unlikely under normal analytical conditions.
Quantitative Data Summary
The following tables summarize the stability of Orlistat under various stress conditions. This data can serve as a reference for predicting the potential stability of this compound.
Table 1: Summary of Orlistat Degradation under Forced Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Orlistat | Reference |
| Acidic Hydrolysis | 2 M HCl in Methanol/Water (80:20) | 30 min | Reflux | ~95% | [5] |
| Alkaline Hydrolysis | 2 M NaOH in Methanol/Water (80:20) | 30 min | Reflux | ~48% | [5] |
| Neutral Hydrolysis | Methanol/Water (80:20) | 3 hours | Reflux | ~60% | [5] |
| Oxidative | 3% H₂O₂ in Methanol/Water (80:20) | 30 min | Reflux | ~23% | [5] |
| Photolytic (in solution) | Methanol/Water (80:20) | - | Photostability Chamber | ~48% | [5] |
| Dry Heat (solid) | - | - | - | Stable | [5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Orlistat
This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for assessing the stability of Orlistat and separating it from its degradation products.[5]
1. Chromatographic Conditions:
-
Column: Perfectsil® target ODS-3 (250 mm × 4.6 mm i.d., 5 µm particle size)
-
Mobile Phase: Methanol:Acetonitrile:Trifluoroacetic acid (82.5:17.5:0.01, v/v/v)
-
Flow Rate: 0.7 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Run Time: Approximately 15 minutes
2. Standard Solution Preparation:
-
Prepare a stock solution of Orlistat (or this compound) at 1 mg/mL in HPLC grade methanol.
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 0.02–0.75 mg/mL).
3. Forced Degradation Studies:
-
Acid Degradation: Reflux the drug solution in methanol and 2 M hydrochloric acid (80:20, v/v) for 30 minutes.
-
Alkali Degradation: Reflux the drug solution in methanol and 2 M sodium hydroxide (80:20, v/v) for 30 minutes.
-
Oxidative Degradation: Reflux the drug solution in methanol and 3% hydrogen peroxide (80:20, v/v) for 30 minutes.
-
Neutral Degradation: Reflux the drug solution in methanol and water (80:20, v/v) for 3 hours.
-
Photolytic Degradation: Expose a solution of the drug in methanol and water (80:20, v/v) to light in a photostability chamber.
-
Thermal Degradation: Expose the solid drug powder to dry heat.
4. Sample Analysis:
-
Inject the prepared standard and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent drug peak.
Visualizations
Orlistat Degradation Pathway
Caption: Proposed degradation pathway of Orlistat via hydrolysis.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound.
References
Orlistat-d3 Chromatography Technical Support Center
Welcome to the technical support center for Orlistat-d3 analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common peak shape and chromatography problems encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for this compound analysis?
A1: this compound is often analyzed using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS). Typical columns are C8 or C18. Mobile phases are often composed of acetonitrile or methanol mixed with an aqueous solution containing additives like formic acid, trifluoroacetic acid, or phosphoric acid to improve peak shape and ionization efficiency.[1][2][3][4][5][6]
Q2: Why is my this compound peak showing tailing?
A2: Peak tailing for this compound can occur due to several factors. A common cause is secondary interactions between the analyte and active sites on the stationary phase, such as residual silanol groups on silica-based columns.[7] Adjusting the mobile phase pH with a small amount of acid (e.g., formic acid, trifluoroacetic acid) can help to suppress these interactions and improve peak symmetry.[1] Other potential causes include column contamination, column void formation, or an inappropriate sample solvent.
Q3: What could be causing peak fronting for my this compound peak?
A3: Peak fronting is less common than tailing but can be caused by column overload, where too much sample is injected onto the column.[8] It can also result from a mismatch between the sample solvent and the mobile phase, particularly if the sample is dissolved in a solvent much stronger than the initial mobile phase conditions.[9] Degradation of the column bed can also lead to peak fronting.
Q4: I am observing split peaks for this compound. What is the likely cause?
A4: Split peaks can arise from several issues. If all peaks in the chromatogram are split, it often points to a problem before the column, such as a partially blocked inlet frit or a void at the head of the column.[9] If only the this compound peak is splitting, it could be due to co-elution with an interfering compound, sample degradation, or issues with the sample solvent being incompatible with the mobile phase. It is also possible that the column is deteriorating.[9]
Q5: How stable is this compound in typical HPLC solvents and conditions?
A5: Orlistat is known to be labile and can degrade under acidic, alkaline, and oxidative conditions.[10][11] Forced degradation studies have shown that Orlistat is susceptible to hydrolysis.[1][10] Therefore, it is crucial to control the pH of the mobile phase and the temperature of the autosampler and column to prevent on-instrument degradation, which can lead to the appearance of extra peaks and poor peak shape of the parent compound. Stock solutions of Orlistat are often prepared in methanol and can be stable for about a week when stored at 4°C and protected from light.[1]
Troubleshooting Guide: this compound Peak Shape Problems
This guide provides a systematic approach to diagnosing and resolving common peak shape issues with this compound.
Problem: Peak Tailing
Caption: Troubleshooting workflow for this compound peak tailing.
Problem: Peak Fronting
Caption: Troubleshooting workflow for this compound peak fronting.
Problem: Split Peaks
Caption: Troubleshooting workflow for this compound split peaks.
Experimental Protocols
Below are summarized experimental protocols for Orlistat analysis, which can be adapted for this compound.
Table 1: HPLC Method Parameters for Orlistat Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Perfectsil® target ODS-3 (C18), 250 mm × 4.6 mm, 5 µm[1][2] | XBridge C8[4] | ACQUITY™ Premier BEH™ C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Methanol:Acetonitrile:Trifluoroacetic acid (82.5:17.5:0.01, v/v/v)[1][2] | Acetonitrile[4] | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.7 mL/min[1][2] | Not specified | 0.50 mL/min |
| Detection | UV at 210 nm[1][2] | Not specified | QDa™ Mass Detector |
| Column Temp. | Ambient[1] | Not specified | 30 °C |
| Injection Vol. | 20 µL[1] | Not specified | 1.0 µL |
Table 2: LC-MS/MS Method Parameters for Orlistat Analysis
| Parameter | Method 1 | Method 2 |
| Column | Phenomenex-C18, 2.1 mm × 50 mm, 5µ[12][13] | Zorbax C18, 4.6 mm i.d. × 50.0 mm; 5.0 µm[14] |
| Mobile Phase | Methanol:Acetonitrile:0.1% Formic acid (65:20:15, v/v/v)[12][13] | Not specified |
| Flow Rate | 0.80 mL/min[12][13] | 0.90 mL/min[14] |
| Ionization | Electrospray Ionization (ESI), Positive Mode[12][13][14] | ESI, Positive Mode[14] |
| MRM Transition | Orlistat: m/z 496.4 → 142.08; Orlistat-d5 IS: m/z 501.3 → 147.07[12][13] | Orlistat: m/z 496.4 → 337.31[14] |
Sample Preparation
A common procedure for preparing Orlistat stock solutions and standards is as follows:
-
Stock Solution: Accurately weigh and dissolve Orlistat or this compound in a suitable organic solvent such as methanol or acetonitrile to a known concentration (e.g., 1 mg/mL).[1]
-
Working Standards: Prepare working standard solutions by serially diluting the stock solution with the mobile phase or a solvent compatible with the initial mobile phase conditions.[1]
-
Sample Extraction (from capsules): For capsule content analysis, the powder is typically dissolved in methanol, sonicated to ensure complete dissolution, and then filtered through a 0.45 µm filter before dilution with the mobile phase.[1][3]
-
Sample Extraction (from biological matrices): For analysis in biological matrices like plasma, a liquid-liquid extraction or protein precipitation is typically employed.[12][13]
Data Presentation: Summary of Orlistat Stability
Forced degradation studies are crucial for understanding potential issues with peak purity and shape.
Table 3: Summary of Orlistat Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Observation | Reference |
| Acid Hydrolysis | 0.01 N HCl, refluxed for 8 h at 80°C | Significant degradation (e.g., 13.37%) | [10] |
| 2 M HCl in Methanol (20:80), refluxed for 30 min | High degradation (e.g., 95%) | [1] | |
| Base Hydrolysis | 0.1 N NaOH, refluxed for 8 h at 80°C | Significant degradation (e.g., 9.23%) | [10] |
| 2 M NaOH in Methanol (20:80), refluxed for 30 min | Moderate degradation (e.g., 48%) | [1] | |
| Oxidative | 3% H₂O₂, 24 h at room temperature | Moderate degradation (e.g., 5.04%) | [10] |
| 3% H₂O₂ in Methanol (20:80), refluxed for 30 min | Lower degradation (e.g., 23%) | [1] | |
| Thermal | Solid drug at 100°C for 24 h | No significant degradation | [10] |
| Photolytic | 70,000-80,000 lux for 7 days | No significant degradation | [10] |
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. mdpi.com [mdpi.com]
- 6. HPLC analysis of orlistat and its application to drug quality control studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. appconnect.in [appconnect.in]
- 11. STABILITY INDICATING ASSAY OF ORLISTAT AND ITS DEGRADATION PRODUCTS BY HPLC | Semantic Scholar [semanticscholar.org]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. impactfactor.org [impactfactor.org]
Technical Support Center: Orlistat-d3 Internal Standard Calibration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Orlistat-d3 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for Orlistat non-linear when using this compound as an internal standard?
A1: Non-linearity in your calibration curve can arise from several factors when using a deuterated internal standard like this compound. The most common reasons include:
-
Isotopic Contribution (Crosstalk): The mass spectrometer may detect the heavy isotopes of Orlistat (e.g., ¹³C) at the same mass-to-charge ratio (m/z) as this compound, or vice-versa. This interference is more pronounced at higher concentrations of Orlistat and can lead to a non-linear response.
-
Differential Matrix Effects: Although this compound is structurally very similar to Orlistat, slight differences in chromatographic retention time can cause them to experience different degrees of ion suppression or enhancement from co-eluting matrix components. This differential effect can disrupt the linear relationship between the analyte/internal standard response ratio and concentration.
-
Detector Saturation: At high concentrations, the detector response for either the analyte or the internal standard may no longer be proportional to the concentration, leading to a plateau in the calibration curve.
Q2: I'm observing a shift in retention time between Orlistat and this compound. Is this normal and how can I address it?
A2: Yes, a small retention time shift between an analyte and its deuterated internal standard is a known phenomenon in reversed-phase chromatography, often referred to as the "isotope effect." Deuterium is slightly more lipophilic than hydrogen, which can lead to earlier elution of the deuterated compound.
To address this, you can:
-
Optimize Chromatography: Adjusting the mobile phase composition or gradient can help to minimize the separation and ensure co-elution.
-
Use a Less Resolving Column: In some cases, a column with slightly lower resolving power can be beneficial to ensure the analyte and internal standard elute as a single peak.[1]
-
Confirm Co-elution: The primary goal is to ensure that both compounds experience the same matrix effects. Even with a slight separation, if they are within the same region of ion suppression or enhancement, the internal standard can still provide accurate correction.
Q3: How can I investigate and mitigate matrix effects when using this compound?
A3: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS. To investigate and mitigate these effects:
-
Post-Column Infusion: This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Matrix Factor Calculation: Analyze blank matrix extracts spiked with the analyte and internal standard at different concentrations and compare the response to the same concentrations in a neat solution. A matrix factor significantly different from 1 indicates the presence of matrix effects.
-
Improve Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Optimization: Modify the chromatographic method to separate Orlistat and this compound from the regions of significant matrix effects.
Q4: What are the potential sources of impurities in this compound and how can they affect my results?
A4: Impurities in the this compound internal standard can significantly impact the accuracy of your results. Potential sources include:
-
Unlabeled Orlistat: The most critical impurity is the presence of unlabeled Orlistat in the this compound standard. This will lead to an overestimation of the analyte concentration.
-
Synthesis Byproducts: Impurities from the chemical synthesis of this compound may be present.
-
Degradation Products: Orlistat is susceptible to hydrolysis and thermal degradation. Improper storage or handling of the this compound standard can lead to the formation of degradation products.
It is crucial to use a high-purity this compound standard and to verify its purity upon receipt and periodically thereafter.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Splitting for Orlistat and/or this compound
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and reinject. |
| Incompatible Injection Solvent | Ensure the injection solvent is compatible with the mobile phase. Ideally, the injection solvent should be weaker than the initial mobile phase. |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Secondary Interactions with Stationary Phase | Adjust the mobile phase pH or add a competing amine (e.g., triethylamine) if using a silica-based column. |
Issue 2: High Variability in Internal Standard Response
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Review and standardize the sample preparation workflow. Ensure accurate and consistent addition of the internal standard to all samples and standards. |
| Matrix Effects | Perform a matrix effect study (see FAQ Q3). Optimize sample preparation and chromatography to minimize these effects. |
| Instability of this compound | Investigate the stability of this compound in the sample matrix and under the storage conditions used. Orlistat is known to be sensitive to pH and temperature. |
| Ion Source Contamination | Clean the ion source of the mass spectrometer. |
Issue 3: Inaccurate Quality Control (QC) Sample Results
| Possible Cause | Troubleshooting Step |
| Incorrect Standard Concentrations | Verify the concentrations of all stock and working standard solutions. |
| Calibration Curve Issues | Re-evaluate the calibration curve for non-linearity or other issues (see FAQ Q1). Consider using a weighted regression model. |
| Differential Stability of Analyte and IS | Assess the stability of both Orlistat and this compound in the QC matrix under all relevant storage and processing conditions. |
| Cross-contamination | Check for carryover by injecting a blank sample after a high concentration standard or sample. |
Experimental Protocols
Protocol 1: Sample Preparation for Orlistat Analysis in Plasma
This protocol describes a liquid-liquid extraction (LLE) method for the extraction of Orlistat from plasma samples.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample, calibration standard, or quality control sample.
-
Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each tube and vortex briefly.
-
Protein Precipitation & LLE: Add 800 µL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new 1.5 mL microcentrifuge tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Representative LC-MS/MS Parameters for Orlistat Analysis
The following table provides a starting point for developing an LC-MS/MS method for Orlistat. Optimization will be required for your specific instrumentation and application.
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Orlistat) | Q1: 496.4 m/z, Q3: 337.3 m/z |
| MRM Transition (this compound) | Q1: 499.4 m/z, Q3: 340.3 m/z |
| Collision Energy | Optimize for your instrument, typically 15-25 eV |
Visualizations
Caption: A typical experimental workflow for the quantification of Orlistat in plasma using this compound as an internal standard.
Caption: A logical troubleshooting workflow for addressing calibration curve issues with this compound internal standard.
References
Orlistat-d3 Purity Assessment and Potential Interferences: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of Orlistat-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a deuterated form of Orlistat, a potent inhibitor of gastric and pancreatic lipases used in the management of obesity. The "d3" indicates that three hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes this compound an ideal internal standard (IS) for quantitative bioanalytical assays, typically using liquid chromatography-mass spectrometry (LC-MS/MS), to determine the concentration of Orlistat in biological samples.[1] The purity of this compound is critical because any impurities can interfere with the accurate quantification of Orlistat, leading to erroneous pharmacokinetic and pharmacodynamic data.
Q2: What are the common methods for assessing the purity of this compound?
The most common analytical techniques for assessing the purity of Orlistat and its analogs like this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and High-Performance Thin-Layer Chromatography (HPTLC).[2][3][4][5][6] For highly sensitive and specific quantification, especially in biological matrices, LC-MS/MS is the method of choice.[1][7]
Q3: What are the potential impurities and interferences in this compound analysis?
Potential interferences in this compound analysis can originate from several sources:
-
Undeuterated Orlistat: The presence of residual undeuterated Orlistat is a primary concern.
-
Degradation Products: Orlistat is susceptible to degradation under various stress conditions such as hydrolysis (acidic and alkaline), oxidation, and photolysis.[4][8][9] These degradation products can potentially interfere with the analysis.
-
Process-Related Impurities: Impurities from the synthesis of this compound can also be present.[10][11]
-
Matrix Effects: When analyzing biological samples, components of the matrix (e.g., plasma, tissue homogenates) can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement.
Q4: What are the acceptance criteria for this compound purity?
While specific acceptance criteria can vary depending on the application (e.g., use as a reference standard, in a clinical trial), typical purity requirements for an internal standard are very high, often exceeding 98% or 99%. The limits for total degradation products are often stringent. For instance, in Orlistat formulations, the total impurity limit at shelf life can be around 2.0%.[12]
Troubleshooting Guides
HPLC/HPTLC Purity Assessment
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a new column or a guard column.- Reduce the sample concentration or injection volume. |
| Extra peaks observed | - Presence of impurities or degradation products- Contamination from solvent or glassware- Carryover from previous injections | - Perform stress testing (acid, base, oxidation, light) to identify potential degradation products.[4]- Use high-purity solvents and thoroughly clean all glassware.- Implement a robust needle wash protocol in the autosampler. |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure proper mixing and degassing of the mobile phase.[3]- Use a column oven to maintain a consistent temperature.- Allow sufficient time for column equilibration before starting the analysis. |
| Low sensitivity | - Inappropriate detection wavelength- Low sample concentration- Detector malfunction | - Optimize the detection wavelength. For Orlistat, wavelengths around 205-210 nm are commonly used.[4][13]- Concentrate the sample if possible.- Check the detector lamp and perform necessary maintenance. |
LC-MS/MS Quantification
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background noise | - Contaminated mobile phase or LC system- Matrix effects from the biological sample | - Use high-purity solvents and flush the LC system.- Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to remove interfering matrix components.[1] |
| Poor ionization/low signal intensity | - Suboptimal mass spectrometer source parameters- Inappropriate mobile phase composition for ESI | - Tune the mass spectrometer parameters (e.g., capillary voltage, cone voltage, desolvation temperature) for this compound.[1]- Adjust the mobile phase composition, including additives like formic acid or ammonium formate, to enhance ionization. |
| Interference from undeuterated Orlistat | - Isotopic impurity in the this compound standard | - Check the certificate of analysis for the isotopic purity of the this compound standard.- If necessary, use a standard with higher isotopic purity. |
| Inaccurate quantification | - Non-linear calibration curve- Poor recovery during sample extraction- Degradation of analyte during sample processing | - Ensure the calibration curve is linear over the desired concentration range.[1]- Optimize the extraction procedure to ensure high and consistent recovery.[1]- Keep samples on ice or at a controlled low temperature during processing to minimize degradation. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol is based on established methods for Orlistat analysis and is suitable for assessing the purity of an this compound reference standard.[4][5]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of methanol, acetonitrile, and trifluoroacetic acid (e.g., 82.5:17.5:0.01, v/v/v).[4]
-
Flow Rate: 0.7 mL/min.[4]
-
Detection Wavelength: 210 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 0.2 mg/mL).[4]
-
Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
Analyze the chromatogram for the main peak (this compound) and any impurity peaks.
-
Calculate the purity by the area normalization method.
Protocol 2: Quantification of Orlistat in Plasma using LC-MS/MS with this compound as Internal Standard
This protocol provides a general framework for the quantification of Orlistat in a biological matrix.[1]
1. Instrumentation:
-
Liquid Chromatograph coupled to a tandem Mass Spectrometer with an electrospray ionization (ESI) source.
2. LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic mixture of methanol, acetonitrile, and 0.1% formic acid (e.g., 65:20:15, v/v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: 10 µL.
-
Autosampler Temperature: 10°C.[1]
3. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Orlistat: Precursor ion > Product ion (to be optimized based on the instrument).
-
This compound: Precursor ion > Product ion (to be optimized based on the instrument).
-
-
Source Parameters: Optimize cone voltage, desolvation temperature, and collision energy for both analytes.[1]
4. Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of plasma sample, add 100 µL of this compound internal standard solution (e.g., 1 µg/mL).[1]
-
Vortex for 2 minutes.
-
Add 5.0 mL of ethyl acetate and vortex for an additional 5 minutes.[1]
-
Centrifuge at 4,500 rpm for 30 minutes.[1]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 250 µL of the mobile phase.[1]
-
Inject into the LC-MS/MS system.
5. Calibration and Quantification:
-
Prepare calibration standards by spiking blank plasma with known concentrations of Orlistat.
-
Process the calibration standards and quality control samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of Orlistat to this compound against the concentration of Orlistat.
-
Determine the concentration of Orlistat in the unknown samples from the calibration curve.
Data Presentation
Table 1: Typical HPLC Method Validation Parameters for Orlistat Purity Assessment
| Parameter | Typical Value/Range | Reference(s) |
| Linearity Range | 0.02 - 0.75 mg/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Limit of Detection (LOD) | 0.006 mg/mL | [4] |
| Limit of Quantitation (LOQ) | 0.02 mg/mL | [4] |
| Accuracy (% Recovery) | 98 - 102% | [2] |
| Precision (% RSD) | < 2% | [2] |
Table 2: Typical LC-MS/MS Method Validation Parameters for Orlistat Quantification
| Parameter | Typical Value/Range | Reference(s) |
| Linearity Range | 1.2 - 392.0 ng/mL | [1] |
| Lower Limit of Quantitation (LLOQ) | 1.2 ng/mL | [1] |
| Accuracy (% Bias) | Within ± 15% (± 20% for LLOQ) | [7] |
| Precision (% CV) | < 15% (< 20% for LLOQ) | [7] |
| Extraction Recovery | 95.73% - 103.62% | [1] |
Visualizations
Caption: Workflow for this compound Purity Assessment by HPLC.
Caption: Workflow for Orlistat Quantification using LC-MS/MS.
References
- 1. japsonline.com [japsonline.com]
- 2. arcjournals.org [arcjournals.org]
- 3. Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Orlistat Degradation Product (sodium salt) - Immunomart [immunomart.com]
- 10. researchgate.net [researchgate.net]
- 11. [Related substances in orlistat detected with UPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Pharmaceutical Characterization and In Vivo Evaluation of Orlistat Formulations Prepared by the Supercritical Melt-Adsorption Method Using Carbon Dioxide: Effects of Mesoporous Silica Type - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Orlistat-d3 Analytical Run Variability
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability with the internal standard Orlistat-d3 in analytical runs. The following resources are designed to help identify the root cause of variability and ensure the accuracy and reliability of bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of this compound variability between analytical runs?
Variability in the internal standard (IS) response of this compound can originate from several factors throughout the analytical workflow. By design, the same amount of IS is added to all samples, but deviations can occur.[1] Potential sources include:
-
Sample Preparation: Inconsistencies in manual or automated liquid handling, such as pipetting errors during the addition of this compound solution to the samples, can lead to variations in the final concentration.[2] Thorough mixing of the IS with the biological matrix is also crucial.[2]
-
Matrix Effects: The composition of the biological matrix can vary between samples (e.g., calibration standards vs. subject samples), potentially causing ion suppression or enhancement of the this compound signal during mass spectrometry analysis.[3][4]
-
Instrumental Issues: Fluctuations in the LC-MS/MS system's performance, such as detector drift, inconsistent injection volumes, or issues with the ion source, can contribute to IS response variability.[2][5]
-
This compound Stability: Degradation of this compound in stock solutions or in the processed samples due to improper storage conditions (temperature, light exposure) or pH can lead to a decreased response.[2][6]
-
Ionization Competition: The analyte (Orlistat) and its deuterated internal standard (this compound) may compete for ionization in the mass spectrometer source, especially at high concentrations.[2]
Q2: When is this compound response variability likely to impact the accuracy of my data?
According to FDA guidance, the impact of IS response variability on data accuracy depends on its pattern.[1]
-
Not Likely to Impact Accuracy: If the range of this compound responses for the subject samples is similar to the range observed for the calibration standards and quality controls (QCs) within the same analytical run, the variability is less likely to affect the accuracy of the results.[1][7]
-
May Impact Accuracy: When the IS responses for subject samples are significantly different from those of the calibration standards and QCs, it raises concerns about the accuracy of the measurements.[1] For instance, if the IS responses in subject samples are consistently lower or higher, further investigation is warranted.[1][7]
Q3: What are the acceptance criteria for internal standard variability?
Regulatory bodies like the FDA recommend establishing a priori acceptance criteria for IS response variability in a standard operating procedure (SOP).[6] While there isn't a universal set of criteria, a common approach is to define a range based on the IS response of the calibration standards and QCs. For example, a run may be rejected if the IS response of a significant number of samples falls outside of a predefined percentage (e.g., ±50%) of the mean IS response of the non-zero standards.[6] Any sample with an IS response outside the predefined window should be considered for reanalysis.
Troubleshooting Guides
Guide 1: Systematic Investigation of this compound Variability
This guide provides a step-by-step approach to identifying the root cause of this compound variability.
Step 1: Data Review and Pattern Analysis
-
Examine the IS Response Pattern: Plot the this compound response for all samples (blanks, calibration standards, QCs, and subject samples) in the order of injection. Look for trends such as gradual drift, sudden drops or increases, or consistently higher/lower responses in subject samples compared to calibrators and QCs.[1][8]
-
Compare with Analyte Response: Assess if the analyte (Orlistat) response shows a similar trend to the this compound response. If they track together, the IS may be effectively compensating for the variability.
Step 2: Investigation of Potential Causes
Based on the observed pattern, investigate the following potential causes:
| Observed Pattern | Potential Causes | Recommended Actions |
| Random, sporadic outliers | Pipetting errors, inconsistent extraction recovery. | Review sample preparation procedures. Re-analyze affected samples. |
| Gradual drift in IS response | Instrument-related issues (detector drift, temperature fluctuations), degradation of IS in the autosampler.[2][5] | Check instrument performance logs. Perform system suitability tests. Evaluate autosampler stability of this compound.[9] |
| Sudden drop/increase in IS response | Clogged injector, air bubbles in the syringe, inconsistent injection volume.[3][5] | Inspect the autosampler and injection port. Perform manual injections to test for consistency.[5] |
| IS response in subject samples consistently different from calibrators/QCs | Matrix effects, different anticoagulant in subject samples vs. calibrators.[4] | Perform matrix effect experiments (post-extraction spike). Ensure consistency in matrix for all sample types. |
| Low IS response in specific samples | IS degradation due to improper sample handling (e.g., incorrect pH).[2] | Verify sample collection and storage procedures. Re-prepare and re-analyze a subset of affected samples. |
Step 3: Experimental Verification
-
Reanalysis: Re-analyze a subset of the affected subject samples along with fresh calibration standards and QCs.[1]
-
If the IS responses in the re-analysis are similar to the calibrators and QCs, and the analyte concentrations are within 20% of the original results, no further investigation may be needed.[1]
-
If the IS responses are again different, it may indicate a reproducible matrix effect that needs further investigation.[1]
-
-
Matrix Effect Experiment: Prepare two sets of samples. In set A, spike this compound into post-extracted blank matrix from multiple sources. In set B, spike this compound into the reconstitution solvent. A significant difference in the average response between the two sets indicates a matrix effect.
Guide 2: this compound Solution and Sample Stability Protocol
Ensuring the stability of this compound is critical for consistent performance.
Protocol for Stability Assessment:
-
Stock Solution Stability:
-
Prepare a fresh stock solution of this compound.
-
Analyze the fresh stock solution immediately after preparation.
-
Store the stock solution under the intended storage conditions (e.g., -20°C or -70°C).
-
Analyze the stock solution at regular intervals (e.g., 1, 2, 4 weeks) and compare the response to the initial analysis. A significant deviation (e.g., >15%) may indicate instability.
-
-
Autosampler Stability:
-
Prepare processed samples containing this compound and place them in the autosampler.
-
Inject the samples at the beginning of a sequence and then re-inject them at the end of the sequence (e.g., after 24 or 48 hours).
-
Compare the this compound response from the initial and final injections. Studies have shown Orlistat to be stable in the autosampler at 10°C for 72 hours.[9]
-
-
Freeze-Thaw Stability:
-
Spike blank matrix with this compound at low and high concentrations.
-
Subject the samples to multiple freeze-thaw cycles (e.g., three cycles from -20°C or -70°C to room temperature).
-
Analyze the samples and compare the results to freshly prepared samples. Orlistat has been shown to be stable for up to six freeze-thaw cycles.[9]
-
-
Long-Term Matrix Stability:
-
Spike blank matrix with this compound at low and high concentrations.
-
Store the samples at the intended storage temperature (e.g., -20°C or -70°C).
-
Analyze the samples at various time points (e.g., 1, 3, 6 months) and compare the results to freshly prepared samples. Orlistat has demonstrated stability in matrix at -70°C and -20°C for 60 days.[9]
-
Quantitative Data Summary
The following tables summarize typical parameters from validated LC-MS/MS methods for Orlistat analysis, which can serve as a reference for expected performance.
Table 1: Example LC-MS/MS Method Parameters for Orlistat Analysis
| Parameter | Value | Reference |
| Column | Phenomenex-C18 (2.1 mm × 50 mm, 5μ) | [9] |
| Mobile Phase | Methanol:Acetonitrile:0.1% Formic Acid (65:20:15 V/V/V) | [9] |
| Flow Rate | 0.80 mL/minute | [9] |
| Internal Standard | Orlistat-D5 | [9] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [9] |
| MRM Transition (Orlistat) | m/z 496.4 → 142.08 | [9] |
| MRM Transition (Orlistat-D5) | m/z 501.3 → 147.07 | [9] |
Table 2: Example Validation Summary for an Orlistat Bioanalytical Method
| Parameter | Result | Reference |
| Linearity Range | 1.2 - 392.0 ng/mL | [9] |
| Correlation Coefficient (r²) | > 0.999 | [9] |
| Inter- and Intra-batch Accuracy (%RSD) | 2.84% to 5.32% | [9] |
| Recovery (LQC, MQC, HQC) | 103.62%, 96.14%, 95.73% | [9] |
| Stability (various conditions) | 93.19% to 103.47% | [9] |
Visualizations
Caption: Troubleshooting workflow for this compound variability.
Caption: Bioanalytical workflow incorporating IS variability assessment.
References
- 1. fda.gov [fda.gov]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 5. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 6. fda.gov [fda.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
Improving recovery of Orlistat-d3 during sample preparation
For researchers, scientists, and drug development professionals, ensuring accurate and reproducible quantification of Orlistat and its deuterated internal standard, Orlistat-d3, is critical for successful bioanalytical studies. Low and variable recovery during sample preparation is a common challenge that can compromise data integrity. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues leading to poor this compound recovery.
Troubleshooting Guide: Low this compound Recovery
Low recovery of this compound can stem from various factors related to its physicochemical properties, primarily its high lipophilicity and extensive protein binding. This guide provides a systematic approach to diagnosing and resolving common issues encountered during sample preparation.
Problem 1: Low Recovery in Liquid-Liquid Extraction (LLE)
Possible Causes:
-
Inappropriate Solvent Choice: The extraction solvent may not have the optimal polarity to efficiently partition the highly lipophilic this compound from the aqueous biological matrix.
-
Insufficient Phase Separation: Emulsion formation can trap the analyte at the interface, preventing its complete transfer into the organic phase.
-
Suboptimal pH: The pH of the aqueous phase can influence the ionization state of interfering components, affecting extraction efficiency.
-
Analyte Adsorption: this compound can adsorb to glass or plastic surfaces, leading to losses.
Solutions:
-
Optimize Extraction Solvent: Experiment with solvents of varying polarities. While ethyl acetate is commonly used, other solvents or mixtures may provide better recovery.[1] Consider solvents like methyl tert-butyl ether (MTBE) or a mixture of hexane and isopropanol.
-
Prevent Emulsions:
-
Use a gentle mixing or rocking motion instead of vigorous vortexing.
-
Centrifuge at a higher speed or for a longer duration.
-
Add salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and promote phase separation.
-
-
Adjust pH: While Orlistat does not have an ionizable group in the typical pH range, adjusting the pH of the plasma sample (e.g., to acidic conditions with formic acid) can help disrupt protein binding and improve extraction consistency.
-
Minimize Adsorption:
-
Use polypropylene tubes instead of glass, as hydrophobic compounds tend to adsorb to glass surfaces.
-
Silanize glassware if its use is unavoidable.
-
Minimize the number of transfer steps.
-
Problem 2: Low Recovery in Solid-Phase Extraction (SPE)
Possible Causes:
-
Inappropriate Sorbent Selection: The chosen SPE sorbent may not provide sufficient retention for the non-polar this compound.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.
-
Breakthrough during Loading: The analyte may not be adequately retained on the sorbent during the sample loading step.
-
Incomplete Sorbent Conditioning/Equilibration: Improperly prepared sorbent can lead to inconsistent interactions with the analyte.
Solutions:
-
Select an Appropriate Sorbent: For a highly lipophilic compound like this compound, a non-polar sorbent is required. C18 is a common choice, but other options like C8 or a polymer-based sorbent (e.g., Oasis HLB) could offer different selectivity and potentially higher recovery.
-
Optimize Elution Solvent: Test different elution solvents and volumes. A stronger, less polar solvent or a mixture of solvents may be needed for complete elution. Ensure the elution volume is sufficient to pass through the entire sorbent bed.
-
Optimize Loading Conditions:
-
Dilute the plasma sample with a weak, aqueous solution before loading to ensure better retention on the reversed-phase sorbent.
-
Load the sample at a slow and consistent flow rate.
-
-
Proper Sorbent Preparation:
-
Conditioning: Flush the cartridge with a water-miscible organic solvent (e.g., methanol) to activate the stationary phase.
-
Equilibration: Equilibrate the cartridge with an aqueous solution similar in composition to the diluted sample to prepare the sorbent for sample loading.
-
Problem 3: Low Recovery in Protein Precipitation (PPT)
Possible Causes:
-
Incomplete Protein Precipitation: Insufficient precipitating agent or inadequate mixing can result in incomplete protein removal, leading to co-precipitation of the analyte.
-
Analyte Co-precipitation: Due to its high protein binding (>99%), this compound can be trapped within the precipitated protein pellet.[2][3]
-
Suboptimal Precipitating Agent: The choice of organic solvent can influence the precipitation efficiency and the extent of analyte co-precipitation.
Solutions:
-
Optimize Precipitating Agent and Ratio: Acetonitrile is a common choice for PPT. Experiment with different ratios of acetonitrile to plasma (e.g., 3:1, 4:1) to find the optimal condition for complete protein removal while minimizing this compound loss. The addition of a small amount of acid (e.g., 0.1% formic acid) to the acetonitrile can aid in disrupting protein binding.
-
Improve Mixing and Incubation:
-
Vortex the sample thoroughly immediately after adding the precipitating agent.
-
Allow the sample to incubate at a low temperature (e.g., 4°C) for a period (e.g., 10-20 minutes) to enhance protein precipitation.
-
-
Centrifugation: Ensure complete pelleting of the precipitated proteins by centrifuging at a high speed (e.g., >10,000 x g) for an adequate duration (e.g., 10-15 minutes).
Data Presentation
Table 1: Comparison of Extraction Solvents for Orlistat Recovery (LLE)
| Extraction Solvent/System | Analyte | Matrix | Reported Recovery (%) | Reference |
| Ethyl Acetate | Orlistat | Human Plasma | 95.73 - 103.62 | [1] |
| n-Hexane | Orlistat | - | - | |
| Methyl tert-butyl ether (MTBE) | Orlistat | - | - | |
| Dichloromethane | Orlistat | - | - |
Note: Specific comparative recovery data for this compound with different solvents is limited in the literature. The selection of an appropriate solvent should be empirically determined for your specific assay.
Table 2: Comparison of SPE Sorbents for Lipophilic Compound Recovery
| SPE Sorbent | Analyte Type | Key Characteristics | Potential for this compound |
| C18 (Octadecyl) | Non-polar to moderately polar | Strong hydrophobic retention | High potential for good retention |
| C8 (Octyl) | Non-polar to moderately polar | Less hydrophobic than C18 | May require a weaker elution solvent than C18 |
| Phenyl | Aromatic, moderately polar | Offers pi-pi interactions | Can provide alternative selectivity to alkyl chains |
| Polymer-based (e.g., Oasis HLB) | Wide range of polarities | Hydrophilic-Lipophilic Balanced | Good for retaining a broad range of compounds, including lipophilic ones |
Note: The optimal sorbent should be selected based on experimental evaluation of recovery and matrix effects.
Experimental Protocols
Key Experiment: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
-
Sample Preparation:
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
-
Protein Denaturation & pH Adjustment (Optional but Recommended):
-
Add 50 µL of 1% formic acid in water.
-
Vortex for 10 seconds.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of ethyl acetate (or another optimized extraction solvent).
-
Cap the tube and mix on a mechanical shaker for 10 minutes at a moderate speed.
-
-
Phase Separation:
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer to a clean polypropylene tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Mandatory Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Troubleshooting logic for low this compound recovery.
Frequently Asked Questions (FAQs)
Q1: My this compound recovery is inconsistent between samples. What could be the cause?
A1: Inconsistent recovery is often due to variability in manual sample preparation steps. Key areas to investigate include:
-
Pipetting Errors: Ensure accurate and consistent pipetting of plasma, internal standard, and solvents.
-
Inconsistent Mixing: Standardize the mixing time and method (e.g., vortex speed and duration) for all samples.
-
Matrix Effects: Variations in the plasma matrix between different lots or individuals can affect extraction efficiency and ionization in the mass spectrometer. Evaluate matrix effects by comparing the response of this compound in post-extraction spiked blank plasma to its response in a neat solution.
-
Inconsistent Timing: Ensure that the time between sample preparation steps is consistent for all samples, as prolonged exposure to certain conditions could lead to degradation.
Q2: Could the stability of this compound be affecting my recovery?
A2: Yes, the stability of this compound during sample handling and storage is a critical factor.
-
Freeze-Thaw Stability: Repeated freezing and thawing of plasma samples can lead to degradation. It is recommended to aliquot samples upon receipt to avoid multiple freeze-thaw cycles.
-
Bench-Top Stability: this compound may not be stable at room temperature for extended periods. Process samples promptly after thawing and keep them on ice or at a controlled low temperature.
-
Autosampler Stability: The stability of the reconstituted extract in the autosampler should be evaluated to ensure that no significant degradation occurs during the analytical run. This can be assessed by re-injecting samples at the end of the run and comparing the results to the initial injection.
-
Long-Term Storage: For long-term storage of plasma samples containing this compound, temperatures of -70°C or lower are recommended.
Q3: I am still experiencing low recovery after optimizing my extraction protocol. What else can I check?
A3: If you have optimized your extraction method and are still facing low recovery, consider the following:
-
Internal Standard Quality: Verify the purity and concentration of your this compound internal standard stock solution.
-
Adsorption to Labware: As mentioned in the troubleshooting guide, this compound can adsorb to surfaces. Re-evaluate your choice of tubes and tips, and consider using low-binding consumables.
-
LC-MS/MS System Performance: Ensure your analytical instrument is performing optimally. Check for issues such as a dirty ion source, incorrect mobile phase composition, or a failing column.
-
Cross-Contamination: Look for potential sources of contamination in your reagents, solvents, or labware that could interfere with the analysis.
By systematically addressing these potential issues, you can improve the recovery and reproducibility of your this compound analysis, leading to more reliable and accurate bioanalytical data.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Orlistat Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various validated analytical methods for the quantification of Orlistat, a widely used anti-obesity therapeutic. The focus is on providing objective performance comparisons and supporting experimental data to aid in the selection of the most appropriate method for specific research or quality control needs. A key highlight of this guide is the inclusion of a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Orlistat-d5, which serves as a direct surrogate for methodologies employing Orlistat-d3.
Comparative Analysis of Validated Analytical Methods
The selection of an analytical method for Orlistat quantification is contingent on factors such as the required sensitivity, the sample matrix, and the available instrumentation. This section provides a comparative summary of different validated techniques.
| Parameter | LC-MS/MS with Orlistat-d5 IS [1] | RP-HPLC-UV [2][3][4] | Visible Spectroscopy [5] |
| Principle | Liquid Chromatography-Tandem Mass Spectrometry | Reverse Phase High-Performance Liquid Chromatography with UV detection | Colorimetric reaction with Hydroxylamine and Ferric Chloride |
| Linearity Range | 1.2 - 392.0 ng/mL | 0.02 - 0.75 mg/mL[4] | 5 - 15 µg/mL[5] |
| Correlation Coefficient (r²) | 0.9999[1] | > 0.999[4] | 0.9978[5] |
| Limit of Detection (LOD) | Not explicitly stated, but LLOQ is 1.2 ng/mL | 0.006 mg/mL[4] | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 1.2 ng/mL[1] | 0.02 mg/mL[4] | Not explicitly stated |
| Accuracy (% Recovery) | 95.73% - 103.62%[1] | 99.87 ± 0.45%[6] | 98.82 - 102.3%[5] |
| Precision (% RSD) | 2.84 - 5.32%[1] | < 2% | < 2%[5] |
| Internal Standard | Orlistat-d5[1] | Caffeine[7] or none | Not applicable |
| Primary Application | Bioanalysis (e.g., plasma samples)[1] | Pharmaceutical dosage forms (e.g., capsules)[2][3][4] | Bulk drug analysis[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
LC-MS/MS Method with Orlistat-d5 Internal Standard
This method is ideal for the quantification of Orlistat in biological matrices, offering high sensitivity and specificity.
a) Sample Preparation (Liquid-Liquid Extraction) [1]
-
To 250 µL of plasma, add 100 µL of Orlistat-d5 internal standard (IS) solution (1 µg/mL).
-
Vortex the mixture for 2 minutes.
-
Add 5.0 mL of ethyl acetate for extraction and centrifuge at 4,500 rpm for 30 minutes.
-
Separate and dry the organic phase using a lyophilizer.
-
Reconstitute the residue in 250 µL of the mobile phase.
b) Chromatographic Conditions [1]
-
Column: Phenomenex-C18 (2.1 mm × 50 mm, 5µm)
-
Mobile Phase: Methanol, acetonitrile, and 0.1% formic acid (65:20:15 V/V/V)
-
Flow Rate: 0.80 mL/minute
-
Mode: Isocratic elution
c) Mass Spectrometric Conditions [1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Parent/Product Ions (m/z):
-
Orlistat: 496.4 / 142.08
-
Orlistat-d5 (IS): 501.3 / 147.07
-
RP-HPLC-UV Method
A robust and widely used method for the analysis of Orlistat in pharmaceutical formulations.[2][3]
a) Sample Preparation
-
Accurately weigh and transfer the sample containing Orlistat into a volumetric flask.
-
Dissolve and dilute to the desired concentration with the mobile phase.
-
Filter the solution through a 0.45 µm filter prior to injection.
b) Chromatographic Conditions [3][4]
-
Column: Octadecyl silane C18 (e.g., 150x3.9 mm, 5 µm)[3]
-
Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid (90:10 v/v)[3] or methanol:acetonitrile:trifluoroacetic acid (82.5:17.5:0.01, v/v/v)[4].
Visible Spectrophotometry Method
A simple and cost-effective colorimetric method for the estimation of Orlistat in bulk drug samples.[5]
a) Sample Preparation and Reaction [5]
-
Dissolve a known amount of Orlistat in ethanol.
-
To a specific volume of the stock solution, add 2 mL of Hydroxylamine reagent.
-
Incubate the mixture at 50°C for 3 hours.
-
Add 1 mL of Ferric Chloride (FeCl3) solution and 1 mL of 3.5 N Hydrochloric Acid (HCl).
-
Dilute the final solution to a known volume with distilled water.
b) Measurement [5]
-
Wavelength (λmax): 515 nm
-
Blank: A solution prepared in the same manner without the Orlistat sample.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for Orlistat quantification in plasma by LC-MS/MS.
Caption: General workflow for Orlistat analysis by RP-HPLC-UV.
Caption: Relationship between analytical methods and their primary applications.
References
- 1. japsonline.com [japsonline.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards in Orlistat Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Orlistat, a lipase inhibitor used for obesity management, in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard (IS) is a critical factor in the development and validation of robust bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard mimics the analyte's behavior during sample preparation and analysis, compensating for variations in extraction efficiency, matrix effects, and instrument response.
This guide provides a comparative overview of different internal standards used in published and validated bioanalytical methods for Orlistat. By presenting key performance data from various studies, this document aims to assist researchers in selecting a suitable internal standard for their specific assay requirements.
Comparative Analysis of Validated Methods
The following table summarizes the performance characteristics of several validated bioanalytical methods for Orlistat, each utilizing a different internal standard. The data is compiled from separate studies and is intended for comparative purposes.
| Parameter | Method with Orlistat-D5[1] | Method with Amprenavir[2][3] | Method with Febuxostat[4] | Method with Caffeine[5][6] |
| Analytical Technique | LC-MS/MS | LC-MS/MS | HPLC-MS | RP-HPLC with UV |
| Matrix | Human Plasma | Human Plasma | Rat Plasma | Pharmaceutical Dosage Forms |
| Linearity Range | 1.2 - 392.0 ng/mL | 4.75 - 190.0 ng/mL | 1250 - 100000 ng/mL | 150 - 600 ppm |
| Correlation Coefficient (r²) | 0.9999 | > 0.99 | Not Reported | Not Reported |
| Accuracy (%RE) | 2.84% to 5.32% | -4.48% to 3.49% | Within bioanalytical standards | Validated as per ICH |
| Precision (%RSD) | 2.84% to 5.32% | Not explicitly stated | < 10% (Intra- and Inter-assay) | Validated as per ICH |
| Recovery | "Outstanding" | > 93.65% | Adhered to bioanalytical standards | Not Reported |
| Lower Limit of Quantification (LLOQ) | 1.2 ng/mL | Not explicitly stated | 1250 ng/mL | Not Reported |
Note: The data presented is derived from different studies and not from a direct head-to-head comparison. Therefore, variations in experimental conditions should be considered when interpreting these results.
Experimental Workflows and Methodologies
The selection of an internal standard influences several aspects of the analytical method, from sample preparation to detection. Below are diagrams illustrating a typical experimental workflow for Orlistat analysis and the logical process of cross-validation.
References
Comparing Orlistat-d3 with other Orlistat Analogs as Internal Standards: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Orlistat, the choice of an appropriate internal standard is paramount for ensuring the accuracy, precision, and robustness of quantitative assays. This guide provides an objective comparison of Orlistat-d3 with other Orlistat analogs, supported by experimental data, to aid in the selection of the most suitable internal standard for your analytical needs.
An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This co-behavior allows for the correction of variability that can arise from matrix effects, extraction inconsistencies, and instrument fluctuations. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for quantitative mass spectrometry because their physicochemical properties are nearly identical to the unlabeled analyte. This compound, a deuterated form of Orlistat, falls into this category.
While direct comparative performance data for this compound was not prominently available in the reviewed literature, its analytical behavior is expected to be highly similar to other deuterated analogs such as Orlistat-d5. The primary difference lies in the number of deuterium atoms, which can sometimes lead to minor chromatographic retention time shifts (the "isotope effect"), though this is often minimal and manageable. In contrast, structural analogs, which are molecules with similar but not identical structures to the analyte, may exhibit different extraction recoveries, chromatographic behaviors, and ionization efficiencies, potentially leading to less accurate quantification.
This guide presents a comparison based on available experimental data for a deuterated Orlistat analog (Orlistat-d5) and a structural analog (Amprenavir) to provide a clear understanding of the performance differences.
Data Presentation: Performance of Orlistat Internal Standards
The following tables summarize the quantitative performance data from bioanalytical methods using a deuterated Orlistat analog and a structural analog as internal standards.
Table 1: Performance Data for Orlistat-d5 as an Internal Standard
| Performance Parameter | Result |
| Linearity (r²) | 0.9999[1] |
| Accuracy (%RSD) | 2.84 to 5.32%[1] |
| Precision (Intra-day, %RSD) | 2.89 to 4.68% |
| Precision (Inter-day, %RSD) | 2.77 to 4.25% |
| Recovery (LQC) | 103.62%[1] |
| Recovery (MQC) | 96.14%[1] |
| Recovery (HQC) | 95.73%[1] |
| Lower Limit of Quantitation (LLOQ) | 1.2 ng/mL[1] |
Table 2: Performance Data for Amprenavir (Structural Analog) as an Internal Standard
| Performance Parameter | Result |
| Linearity (r²) | >0.99[2] |
| Accuracy (Relative Error) | -4.48 to 3.50%[2] |
| Precision (Intra-day, %RSD) | 2.89 to 4.68%[2] |
| Precision (Inter-day, %RSD) | 2.77 to 4.25%[2] |
| Recovery | >93.65%[2] |
| Lower Limit of Quantitation (LLOQ) | 4.75 ng/mL[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and adaptation.
Protocol 1: Bioanalytical Method for Orlistat using Orlistat-d5 Internal Standard [1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of plasma, add 100 µL of Orlistat-d5 internal standard solution (1 µg/mL).
-
Vortex the mixture for 2 minutes.
-
Add 5.0 mL of ethyl acetate and vortex for an additional period.
-
Centrifuge the mixture at 4,500 rpm for 30 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 250 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1260 series HPLC[1]
-
Mass Spectrometer: API 3200 mass spectrometer with a turbo electrospray interface[1]
-
Column: Phenomenex-C18 (2.1 mm × 50 mm, 5 µm)[1]
-
Mobile Phase: Isocratic elution with methanol, acetonitrile, and 0.1% formic acid (65:20:15, v/v/v)[1]
-
Flow Rate: 0.8 mL/min[1]
-
Ionization Mode: Positive electrospray ionization (ESI+)[1]
-
MRM Transitions:
-
Protocol 2: Bioanalytical Method for Orlistat using Amprenavir Internal Standard [2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of plasma, add 100 µL of Amprenavir internal standard solution.
-
Add n-hexane as the extraction solvent.
-
Vortex and centrifuge the mixture.
-
Isolate the upper n-hexane layer and evaporate to dryness.
-
Reconstitute the dried product with the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 3200 liquid chromatography system[2]
-
Mass Spectrometer: Agilent/6164 mass triple quadrupole spectrometric detector with an electrospray ionization source[2]
-
Column: Zorbax C18 (4.6 mm i.d. × 50.0 mm; 5.0 µm)[2]
-
Mobile Phase: Isocratic elution with methanol, acetonitrile, and 0.10% v/v formic acid (80:10:10, v/v/v)[2]
-
Flow Rate: 0.90 mL/min[2]
-
Ionization Mode: Positive electrospray ionization (ESI+)[2]
-
MRM Transitions:
-
Mandatory Visualization
Caption: General workflow of a bioanalytical method using an internal standard.
References
Inter-laboratory comparison of Orlistat quantification using Orlistat-d3
An Inter-laboratory Perspective on Orlistat Quantification Utilizing Deuterated Internal Standards
A comparative guide for researchers, scientists, and drug development professionals on the bioanalytical methods for Orlistat quantification. This guide synthesizes data from multiple validated studies to provide a comprehensive overview of method performance, experimental protocols, and the underlying mechanism of action of Orlistat.
Comparative Analysis of Quantitative Methods
The primary analytical technique for Orlistat quantification in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), valued for its high sensitivity and specificity.[2][4][5] The following tables summarize the performance characteristics of different LC-MS/MS methods reported in the literature.
Table 1: Comparison of LC-MS/MS Method Performance for Orlistat Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Orlistat-D5 | Amprenavir | Febuxostat |
| Linearity Range (ng/mL) | 1.2 - 392.0 | 4.75 - 190.0 | 1250 - 100000 |
| Correlation Coefficient (r²) | 0.9999 | >0.99 | Not Reported |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.2 | Not Reported | 1200 |
| Intra-day Precision (%RSD) | 2.84 - 5.32 | 2.89 - 4.68 | <10 |
| Inter-day Precision (%RSD) | 2.84 - 5.32 | 2.77 - 4.25 | <10 |
| Accuracy (%RE) | Not Reported | -4.48 to 3.50 | Not Reported |
| Recovery (%) | 95.73 - 103.62 | 93.65 - 103.84 | Not Reported |
| Biological Matrix | Human Plasma | Human Plasma | Rat Plasma |
Data synthesized from multiple sources.[2][4][5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for sample preparation and LC-MS/MS analysis based on the reviewed literature.
Sample Preparation: Liquid-Liquid Extraction
-
To 250 µL of plasma, add 100 µL of the internal standard solution (e.g., Orlistat-d5 at 1 µg/mL).[7]
-
Vortex the mixture for 2 minutes.
-
Add 5.0 mL of ethyl acetate for extraction and vortex thoroughly.[7]
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A reversed-phase C18 column is commonly used.[2]
-
Mobile Phase: An isocratic or gradient elution with a mixture of organic solvents like methanol and acetonitrile, with an acidic modifier such as formic acid, is typical.[2][4]
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally employed.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific parent and product ion transitions for Orlistat and the internal standard. For instance, Orlistat can be monitored at m/z 496.4 → 142.08 and Orlistat-D5 at m/z 501.3 → 147.07.[2][3]
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in Orlistat analysis and its mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for Orlistat quantification.
Caption: Orlistat's mechanism of action in the GI tract.
Orlistat primarily exerts its therapeutic effect by inhibiting gastric and pancreatic lipases in the lumen of the stomach and small intestine.[1] This action prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[1] Consequently, undigested fats are excreted, leading to a caloric deficit.[1][8] Beyond its effects on fat absorption, research has shown that Orlistat can influence various cellular signaling pathways, including the inhibition of the NF-κB and AKT/mTOR pathways, which are implicated in tumorigenesis.[9][10]
Conclusion
While a head-to-head inter-laboratory comparison of Orlistat quantification using this compound is not publicly documented, the available data from individual laboratory validations provide a strong basis for establishing robust and reliable analytical methods. The use of deuterated internal standards like Orlistat-d5 is a common and effective strategy to ensure accuracy and precision.[2][3] The LC-MS/MS methods summarized in this guide demonstrate high sensitivity and reproducibility, making them suitable for a range of research and clinical applications. Researchers are encouraged to perform in-house validation to ensure the chosen method meets their specific requirements.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. impactfactor.org [impactfactor.org]
- 7. japsonline.com [japsonline.com]
- 8. What is the mechanism of Orlistat? [synapse.patsnap.com]
- 9. Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Orlistat Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of Orlistat, a potent lipase inhibitor, is critical for both quality control of pharmaceutical formulations and for pharmacokinetic studies. This guide provides a comparative overview of various analytical methods for Orlistat quantification, with a focus on the limit of detection (LOD) and limit of quantification (LOQ). While specific LOD and LOQ values for the deuterated internal standard Orlistat-d3 are not detailed in the provided search results, its use is integral to the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which offer superior performance compared to other techniques.
Performance Comparison of Analytical Methods for Orlistat
The choice of an analytical method for Orlistat quantification depends on the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the performance of various methods based on published data.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| LC-MS/MS | 0.1 ng/mL[1] | 0.20 ng/mL[2], 0.3 ng/mL[3], 1.2 ng/mL[4][5] | High sensitivity and specificity, suitable for complex biological matrices.[2][3] |
| HPTLC-Densitometry | 1.14 µg/mL[6] | 3.81 µg/mL[6] | Simple, cost-effective, and rapid.[6] |
| RP-HPLC (UV) | 0.054 mg/mL[7], 0.07 µg/ml[8] | 0.182 mg/mL[7], 0.238 µg/ml[8] | Robust, precise, and widely available.[9] |
| Visible Spectrophotometry | 0.261 µg/ml[10] | 0.791 µg/ml[10] | Simple and accessible instrumentation.[10] |
| qNMR | Not explicitly stated | Not explicitly stated | No need for a reference standard of the analyte, high precision.[11] |
Experimental Protocol: LC-MS/MS for Orlistat Quantification in Human Plasma
This section details a representative experimental protocol for the quantification of Orlistat in human plasma using LC-MS/MS with a deuterated internal standard (IS) like Orlistat-d5, which is analogous to this compound in its application.[2][4][5]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of plasma, add 100 µL of the internal standard working solution (e.g., Orlistat-d5 at 1 µg/mL).[4]
-
Vortex the mixture for 2 minutes.[4]
-
Add 5.0 mL of ethyl acetate for extraction and vortex again.[4]
-
Centrifuge the samples at 4,500 rpm for 30 minutes.[4]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 250 µL of the mobile phase.[4]
2. Chromatographic Conditions:
-
LC System: Agilent 3200 series or equivalent.[12]
-
Mobile Phase: An isocratic mixture of methanol, acetonitrile, and 0.1% formic acid (65:20:15, v/v/v).[4][5]
-
Injection Volume: 10 µL.[12]
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[4][5]
-
Ionization Source Parameters:
-
Detection Mode: Multiple Reaction Monitoring (MRM).
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Orlistat.
-
The calibration curve is constructed by plotting the peak area ratio of Orlistat to the internal standard against the nominal concentration of Orlistat. A weighting factor of 1/x² is typically used.
Experimental Workflow for Orlistat Quantification by LC-MS/MS
Caption: Experimental workflow for Orlistat quantification.
Signaling Pathways and Logical Relationships
The primary mechanism of Orlistat does not involve a classical signaling pathway but rather a direct enzymatic inhibition. Orlistat covalently binds to the active site of gastric and pancreatic lipases, rendering them inactive. This prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.
Caption: Mechanism of action of Orlistat.
References
- 1. Orlistat | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative determination of Orlistat (tetrahydrolipostatin, Ro 18-0647) in human plasma by high-performance liquid chromatography coupled with ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative liquid chromatographic-tandem mass spectrometric determination of orlistat in plasma with a quadrupole ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
- 6. arcjournals.org [arcjournals.org]
- 7. ijpsr.info [ijpsr.info]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. researchgate.net [researchgate.net]
- 12. impactfactor.org [impactfactor.org]
Robustness in Orlistat Analysis: A Comparative Guide to Analytical Methods Employing Orlistat-d3
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In the quantitative analysis of the anti-obesity drug Orlistat, the choice of internal standard and the robustness of the analytical method are critical for achieving accurate and reliable results. This guide provides a comparative overview of analytical methods for Orlistat, with a focus on the performance of those employing the deuterated internal standard, Orlistat-d3. We will delve into supporting experimental data, detailed methodologies, and visual representations of the analytical workflow and the drug's mechanism of action.
Performance Comparison of Analytical Methods
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. In the analysis of Orlistat, a common technique is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. The use of a stable isotope-labeled internal standard like this compound is often preferred to compensate for matrix effects and variations in sample processing.
Below is a summary of performance data from various validated analytical methods for Orlistat, highlighting the role of the internal standard in achieving robust quantification.
| Parameter | Method A: Orlistat-d5 as Internal Standard (LC-MS/MS) [1] | Method B: Amprenavir as Internal Standard (LC-MS/MS) [2] | Method C: Caffeine as Internal Standard (RP-HPLC) [3] | Method D: No Internal Standard (RP-HPLC) [4][5] |
| Linearity Range | 1.2–392.0 ng/mL | 4.75–190.0 ng/mL | 150-600 ppm | 10-60 µg/ml |
| Correlation Coefficient (r²) | 0.9999 | > 0.99 | Not specified | Not specified |
| Precision (%RSD) | 2.84 to 5.32 (Intra- and Inter-day) | Not specified | < 2% | Not specified |
| Accuracy (% Recovery) | 95.73% to 103.62% | > 93.65% | Not specified | Not specified |
| Robustness Highlights | Stable under various stability conditions (93.19% to 103.47% recovery)[1]. | Method is described as specific, accurate, and reliable[2]. | The method was validated for robustness per ICH guidelines[3]. | Reliable for routine analysis despite small changes in detection wavelength and flow rate[4]. |
Note: The data presented is compiled from different studies and is intended for comparative purposes. Direct head-to-head studies may yield different results.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development and validation of analytical methods for Orlistat.
Method A: LC-MS/MS with Orlistat-d5 Internal Standard[1]
-
Sample Preparation: To 250 µL of plasma, 100 µL of Orlistat-d5 internal standard (1 µg/mL) was added and vortexed for 2 minutes. Extraction was performed with 5.0 mL of ethyl acetate. The mixture was centrifuged at 4,500 rpm for 30 minutes. The organic layer was separated and dried. The residue was reconstituted in 250 µL of the mobile phase.
-
Chromatographic Conditions:
-
Column: Phenomenex-C18 (2.1 mm × 50 mm, 5µ)
-
Mobile Phase: Methanol, acetonitrile, and 0.1% formic acid (65:20:15 V/V/V)
-
Flow Rate: 0.80 mL/minute
-
Elution: Isocratic
-
-
Mass Spectrometry:
-
Mode: Multiple Reaction Monitoring (MRM) in positive ionization mode.
-
Transitions: Orlistat: m/z 496.4 → 142.08; Orlistat-d5: m/z 501.3 → 147.07.
-
Method D: RP-HPLC Method (No Internal Standard)[5]
-
Sample Preparation: The contents of twenty capsules were weighed and mixed. A portion of the powder equivalent to the weight of one capsule was accurately weighed and dissolved in HPLC-grade methanol in a 100 mL volumetric flask. The solution was sonicated for 30 minutes for complete dissolution.
-
Chromatographic Conditions:
-
Column: Octadecyl silane C18 (150 × 3.9 mm i.d., 5 µm particles)
-
Mobile Phase: 0.1% orthophosphoric acid and acetonitrile (10:90 v/v)
-
Flow Rate: Not specified
-
Detection: UV at 210 nm
-
Visualizing the Process: From Mechanism to Analysis
To better understand the context of Orlistat analysis, the following diagrams illustrate its mechanism of action and a typical analytical workflow.
Caption: Orlistat's mechanism of action in the gastrointestinal tract.
The diagram above illustrates how Orlistat works by inhibiting pancreatic lipase, thereby preventing the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides. This leads to reduced fat absorption and subsequent excretion.[6][7]
References
- 1. japsonline.com [japsonline.com]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Orlistat? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
A Comparative Guide to Internal Standards for Orlistat Analysis: Orlistat-d3 vs. Structural Analogs
In the quantitative analysis of the anti-obesity drug Orlistat, particularly in biological matrices, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. This guide provides an objective comparison between the use of a deuterated internal standard, Orlistat-d5, and a structural analog, Amprenavir, for the bioanalytical quantification of Orlistat using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The selection of an internal standard significantly impacts the validation parameters of a bioanalytical method. A stable isotope-labeled (deuterated) internal standard is often considered the "gold standard" as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction and ionization. Structural analogs, while cost-effective, may exhibit different extraction efficiencies and ionization responses, potentially impacting method accuracy.
The following tables summarize the quantitative performance data from two validated LC-MS/MS methods for Orlistat quantification: one using Orlistat-d5 and the other using Amprenavir as the internal standard.
Table 1: Method Validation Parameters
| Parameter | Method using Orlistat-d5 (Deuterated IS) | Method using Amprenavir (Structural Analog IS) |
| Linearity Range | 1.2 - 392.0 ng/mL[1][2] | 4.75 - 190.0 ng/mL[3][4] |
| Correlation Coefficient (r²) | 0.9999[1][2] | > 0.99[3][4] |
| Lower Limit of Quantification (LLOQ) | 1.2 ng/mL[1] | 4.75 ng/mL[3] |
| Accuracy (% Relative Error / % Recovery) | %RSD: 2.84 - 5.32%[1][2] | %RE: -4.48 - 3.49%[3][4] |
| Precision (% RSD) | 2.84 - 5.32% (Intra- & Inter-day)[1] | Not explicitly stated, but within acceptance criteria[3] |
| Mean Extraction Recovery | 95.73% - 103.62%[1][2] | > 93.65%[3][4] |
Table 2: Mass Spectrometry Parameters
| Parameter | Method using Orlistat-d5 (Deuterated IS) | Method using Amprenavir (Structural Analog IS) |
| Ionization Mode | Positive Electrospray Ionization (ESI)[1] | Positive Electrospray Ionization (ESI)[3] |
| Orlistat Transition (m/z) | 496.4 → 142.08[1][2] | 496.4 → 337.31[3] |
| Internal Standard Transition (m/z) | 501.3 → 147.07[1][2] | 506.23 → 57.07[3] |
Analysis: The data indicates that the method employing the deuterated internal standard, Orlistat-d5, achieves a lower limit of quantification (LLOQ), suggesting higher sensitivity.[1] Both methods demonstrate excellent linearity and accuracy, falling within the typical acceptance criteria for bioanalytical method validation.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following sections outline the protocols for the two compared methods.
Method 1: Orlistat Analysis using Orlistat-d5 (Deuterated IS)
Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of plasma, add 100 µL of the Internal Standard working solution (Orlistat-d5, 1 µg/mL).[1]
-
Vortex the mixture for 2 minutes.[1]
-
Perform extraction by adding 5.0 mL of ethyl acetate and centrifuging for 30 minutes at 4,500 rpm.[1]
-
Separate and dry the organic phase using a lyophilizer.[1]
-
Reconstitute the residue in 250 µL of the mobile phase and transfer to autosampler vials for injection.[1]
Chromatographic Conditions:
Method 2: Orlistat Analysis using Amprenavir (Structural Analog IS)
Sample Preparation (Protein Precipitation):
-
The specific protocol involves a protein precipitation extraction technique using acetonitrile as the solvent.[3]
-
The internal standard, Amprenavir, is added during this process to normalize the sample preparation.[3]
Chromatographic Conditions:
-
Mobile Phase: Methanol, Acetonitrile, and 0.10% v/v Formic Acid (80:10:10, v/v/v)[3]
-
Flow Rate: 0.90 mL/min[3]
-
Mode: Isocratic elution[3]
-
Injection Volume: 10 µL[3]
Experimental Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Workflow using a deuterated internal standard (Orlistat-d5).
Caption: Workflow using a structural analog internal standard (Amprenavir).
Conclusion
Both Orlistat-d5 and Amprenavir can be used effectively as internal standards for the quantification of Orlistat in biological samples. The choice between a deuterated standard and a structural analog often depends on the specific requirements of the study.
-
Orlistat-d5 (Deuterated IS): This approach offers superior performance in terms of sensitivity (lower LLOQ) and is theoretically the most accurate choice due to the near-identical physicochemical properties to Orlistat. This minimizes variability from sample extraction and matrix effects. It is the preferred option for studies requiring high sensitivity and the utmost accuracy, such as pharmacokinetic studies with low dosage.
-
Amprenavir (Structural Analog IS): This method provides reliable and reproducible results that meet regulatory guidelines for bioanalytical validation.[3] It represents a viable and potentially more cost-effective alternative. The sample preparation using protein precipitation is often faster and simpler than liquid-liquid extraction. This method is well-suited for routine analysis where the slightly higher LLOQ is not a limiting factor.
Ultimately, researchers and drug development professionals must weigh the need for the highest possible sensitivity and accuracy against practical considerations like cost and sample throughput when selecting an internal standard for Orlistat analysis.
References
Safety Operating Guide
Proper Disposal of Orlistat-d3: A Guide for Laboratory Professionals
The proper disposal of Orlistat-d3 is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. As a deuterated, pharmacologically active compound, this compound requires careful handling and disposal according to established protocols for pharmaceutical waste. This guide provides a step-by-step procedure for its safe disposal in a research setting.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA's Resource Conservation and Recovery Act (RCRA) outlines the management of hazardous wastes, which can include certain pharmaceuticals. In 2019, the EPA introduced Subpart P to the RCRA, which provides specific management standards for hazardous waste pharmaceuticals from healthcare facilities. It is important to note that state-level regulations may impose stricter requirements than federal mandates.
While Safety Data Sheets (SDS) for Orlistat and this compound do not classify them as hazardous substances under standard regulations, they are pharmacologically active. Therefore, their disposal must be handled responsibly to prevent environmental release.
**Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Do not dispose of this compound down the drain. The EPA explicitly prohibits the sewering of hazardous pharmaceutical waste, and it is a best practice to avoid this for all pharmaceutical compounds to prevent water contamination.
-
Characterize the waste. Determine if the this compound waste is in a pure, solid form, or if it is mixed with other solvents or materials.
-
Segregate this compound waste from other chemical waste streams. If mixed with solvents, the entire mixture should be treated according to the hazards of all components. Used deuterated solvents should be kept separate and clearly labeled.
2. Containerization and Labeling:
-
Place solid this compound waste and any contaminated materials (e.g., weighing boats, gloves, wipes) into a designated, sealable, and clearly labeled hazardous waste container.
-
The label should clearly state "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste mixture.
-
Ensure the container is in good condition and compatible with the waste.
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the pharmaceutical waste.
-
Disposal will be conducted by a licensed hazardous waste contractor. The most common method for treating pharmaceutical waste is incineration at a permitted facility.
Quantitative Data Summary
| Parameter | Guideline / Regulation |
| Federal Oversight | Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA); Drug Enforcement Administration (DEA) for controlled substances. |
| Hazard Classification | Orlistat is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200). However, it is a pharmacologically active material. |
| Prohibited Disposal | Flushing or pouring hazardous waste pharmaceuticals down drains is prohibited by the EPA. This is a best practice for all pharmaceutical waste. |
| Recommended Treatment | Incineration at an EPA-permitted treatment, storage, and disposal facility (TSDF) is the standard for most pharmaceutical waste. |
| Deuterated Compounds | While deuterium itself is not considered a significant environmental pollutant, deuterated compounds, especially when mixed with other chemicals, should be handled by a certified hazardous materials disposal company. |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental results. Therefore, a section on experimental protocols is not applicable.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Safeguarding Researchers: A Comprehensive Guide to Handling Orlistat-d3
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the handling and disposal of Orlistat-d3, a deuterated analog of the lipase inhibitor Orlistat. Adherence to these procedural guidelines is critical to ensure the safety of laboratory personnel and to maintain experimental integrity. This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure risk. The following table summarizes the required PPE, drawing from best practices for handling potent pharmaceutical compounds.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves is recommended. | Provides a robust barrier against accidental skin contact. While specific chemical compatibility data for this compound is not readily available, nitrile offers good resistance to common laboratory solvents. |
| Eye Protection | Safety goggles that provide a full seal around the eyes. | Protects against splashes or aerosolized particles of the compound. |
| Respiratory Protection | A self-contained breathing apparatus (SCBA) or a properly fitted N95 respirator. | Necessary to prevent inhalation of any airborne particles, especially when handling the powdered form of the compound.[1] |
| Lab Coat | A disposable, low-permeability fabric lab coat with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Footwear | Closed-toe shoes. | Standard laboratory practice to protect against spills and falling objects. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety and to prevent cross-contamination. The following step-by-step protocol should be followed:
1. Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare the designated handling area, preferably a chemical fume hood or a ventilated enclosure, by cleaning and decontaminating the surfaces.
-
Assemble all required equipment, such as spatulas, weighing paper, and solvent containers.
2. Weighing and Aliquoting:
-
Perform all manipulations of solid this compound within a certified chemical fume hood to control airborne particles.
-
Use appropriate tools to handle the compound, minimizing the generation of dust.
-
If creating solutions, slowly add the solid to the solvent to avoid splashing. Orlistat is practically insoluble in water, freely soluble in chloroform, and very soluble in methanol and ethanol.
3. Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Carefully remove and dispose of all single-use PPE as outlined in the disposal plan.
-
Thoroughly wash hands and any exposed skin with soap and water after removing gloves.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any materials that have come into contact with it is essential to prevent environmental contamination and ensure regulatory compliance. This compound is not classified as a hazardous waste, but best practices for pharmaceutical disposal should be followed.
1. Segregation:
-
All this compound waste, including unused compounds, contaminated PPE, and cleaning materials, should be segregated from general laboratory waste.
-
Use a dedicated, clearly labeled, and sealed waste container for all this compound related waste.
2. Waste Collection:
-
Solid waste, such as contaminated gloves, weighing paper, and disposable lab coats, should be placed directly into the designated waste container.
-
For liquid waste containing this compound, consult your institution's chemical waste guidelines. Small quantities of dilute solutions may be handled differently than concentrated stocks.
3. Final Disposal:
-
The primary recommended method for the disposal of non-hazardous pharmaceutical waste is incineration by a licensed waste management facility.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
While this document does not provide specific experimental protocols for the use of this compound, any research involving this compound should be preceded by a thorough literature review and the development of a detailed, peer-reviewed experimental plan. The Safety Data Sheet (SDS) for this compound should always be consulted prior to use.[1]
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical flow of the operational and disposal procedures for this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
